molecular formula C9H11BBrFO3 B1286899 6-Bromo-2-fluoro-3-propoxyphenylboronic acid CAS No. 1072951-85-9

6-Bromo-2-fluoro-3-propoxyphenylboronic acid

Cat. No.: B1286899
CAS No.: 1072951-85-9
M. Wt: 276.9 g/mol
InChI Key: NRFJKFUWHJKBRV-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-propoxyphenylboronic acid is a useful research compound. Its molecular formula is C9H11BBrFO3 and its molecular weight is 276.9 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(6-bromo-2-fluoro-3-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BBrFO3/c1-2-5-15-7-4-3-6(11)8(9(7)12)10(13)14/h3-4,13-14H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFJKFUWHJKBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OCCC)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584816
Record name (6-Bromo-2-fluoro-3-propoxyphenyl)boronic acid
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Molecular Weight

276.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-85-9
Record name B-(6-Bromo-2-fluoro-3-propoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Bromo-2-fluoro-3-propoxyphenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2-fluoro-3-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid, a key building block in modern medicinal chemistry and organic synthesis. This document details its physicochemical properties, representative synthetic protocols, and its primary application in carbon-carbon bond formation.

Physicochemical Properties

This compound is a substituted phenylboronic acid. These compounds are of significant interest in drug discovery due to the prevalence of biaryl and heteroaryl motifs in biologically active molecules. The presence of a fluorine atom can enhance metabolic stability and modulate the electronic properties of the molecule.

PropertyValue
Molecular Formula C₉H₁₁BBrFO₃
Molecular Weight 277.80 g/mol
CAS Number 1072951-85-9[1]
Appearance Off-white to white solid (typical)
Solubility Soluble in organic solvents such as methanol, DMSO, and DMF

Core Application: Suzuki-Miyaura Cross-Coupling

This compound is primarily utilized as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and generally high yields.

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition of an aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) (Oxidative Addition Complex) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) (Transmetalation Complex) D->E X_anion X- D->X_anion BOH3 B(OH)3 D->BOH3 F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Coupled Product) F->G ArX Ar-X (Aryl Halide) ArX->B Boronic Ar'-B(OH)2 (Boronic Acid) Boronic->D Base Base Base->D

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a representative experimental protocol for a microwave-assisted Suzuki-Miyaura cross-coupling reaction using a substituted phenylboronic acid. This protocol can be adapted for this compound.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and water mixture)

  • 10 mL microwave vial with a stir bar

Procedure:

  • To a 10 mL microwave vial containing a stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Add the solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 dioxane:water).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent, such as ethyl acetate, and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the desired biaryl compound.

Experimental_Workflow A 1. Combine Reactants (Boronic Acid, Aryl Halide, Catalyst, Base) B 2. Add Solvents (e.g., Dioxane/Water) A->B C 3. Microwave Irradiation (e.g., 120°C, 15-30 min) B->C D 4. Work-up (Extraction and Washing) C->D E 5. Purification (Flash Chromatography) D->E F Final Product E->F

Figure 2: A typical experimental workflow for microwave-assisted Suzuki coupling.

Significance in Drug Development

Substituted biaryl and heteroaryl scaffolds are fundamental components of many approved drugs and clinical candidates. The ability to efficiently synthesize diverse libraries of these compounds is crucial for structure-activity relationship (SAR) studies. Boronic acids like this compound serve as versatile building blocks, allowing for the systematic modification of different regions of a target molecule. The fluorine and propoxy substituents on this particular reagent can be used to fine-tune pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a valuable reagent for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its primary utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of biaryl and heteroaryl structures. The protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

Synthesis of 6-Bromo-2-fluoro-3-propoxyphenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a plausible multi-step synthesis route for 6-bromo-2-fluoro-3-propoxyphenylboronic acid, a valuable building block in medicinal chemistry and drug development. The proposed pathway involves a four-step sequence commencing with the fluorination of 2-bromophenol, followed by propoxylation, bromination, and a final lithiation-borylation reaction. This document provides detailed experimental protocols for each key transformation, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

I. Proposed Synthesis Route

The synthesis of this compound can be achieved through the following four-step sequence:

  • Step 1: Fluorination of 2-Bromophenol to yield 2-Bromo-6-fluorophenol. This initial step introduces the fluorine atom at the desired position on the aromatic ring.

  • Step 2: Propoxylation of 2-Bromo-6-fluorophenol to yield 1-Bromo-3-fluoro-2-propoxybenzene. The phenolic hydroxyl group is converted to a propoxy ether through a Williamson ether synthesis.

  • Step 3: Bromination of 1-Bromo-3-fluoro-2-propoxybenzene to yield 2,4-Dibromo-1-fluoro-3-propoxybenzene. A second bromine atom is introduced to the aromatic ring, directed by the existing substituents.

  • Step 4: Lithiation and Borylation of 2,4-Dibromo-1-fluoro-3-propoxybenzene to yield this compound. A regioselective lithium-halogen exchange followed by reaction with a borate ester affords the final product.

II. Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis. Yields are estimated based on literature precedents for similar transformations.

StepStarting MaterialProductMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
12-Bromophenol2-Bromo-6-fluorophenol191.0070-80>95
22-Bromo-6-fluorophenol1-Bromo-3-fluoro-2-propoxybenzene233.0885-95>98
31-Bromo-3-fluoro-2-propoxybenzene2,4-Dibromo-1-fluoro-3-propoxybenzene311.9875-85>97
42,4-Dibromo-1-fluoro-3-propoxybenzeneThis compound276.8960-70>98

III. Experimental Protocols

Step 1: Synthesis of 2-Bromo-6-fluorophenol

This procedure is adapted from a known method for the fluorination of phenols.[1]

  • In a suitable reaction vessel, dissolve 2-bromophenol (1.0 eq) in a 10% aqueous acetic acid solution (4 mL per mmol of 2-bromophenol).

  • To this solution, add Selectfluor® (1.5 eq) and Eosin Y (0.05 eq).

  • Irradiate the reaction mixture with a 12 W blue light source at room temperature for 6 hours, or until reaction completion is confirmed by TLC analysis.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium chloride.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure 2-bromo-6-fluorophenol.

Step 2: Synthesis of 1-Bromo-3-fluoro-2-propoxybenzene

This is a standard Williamson ether synthesis.

  • To a solution of 2-bromo-6-fluorophenol (1.0 eq) in a suitable aprotic solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-bromo-3-fluoro-2-propoxybenzene. Further purification by distillation or chromatography may be performed if necessary.

Step 3: Synthesis of 2,4-Dibromo-1-fluoro-3-propoxybenzene

This procedure employs a standard electrophilic aromatic bromination.

  • Dissolve 1-bromo-3-fluoro-2-propoxybenzene (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in the same solvent to the reaction mixture. A catalytic amount of iron powder can be added to facilitate the reaction.

  • Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography to yield 2,4-dibromo-1-fluoro-3-propoxybenzene.

Step 4: Synthesis of this compound

This final step involves a lithium-halogen exchange followed by borylation.

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2,4-dibromo-1-fluoro-3-propoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. The fluorine and propoxy groups direct the lithiation to the adjacent bromine.

  • Stir the mixture at -78 °C for 1 hour.

  • To this solution, add triisopropyl borate (1.5 eq) dropwise, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the solution is acidic.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

IV. Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_reagents Reagents & Conditions A 2-Bromophenol B 2-Bromo-6-fluorophenol A->B Selectfluor, Eosin Y, hv C 1-Bromo-3-fluoro-2-propoxybenzene B->C 1-Bromopropane, K2CO3 D 2,4-Dibromo-1-fluoro-3-propoxybenzene C->D Br2, Fe (cat.) E This compound D->E 1. n-BuLi, -78°C 2. B(OiPr)3 3. H3O+ R1 Step 1: Fluorination R2 Step 2: Propoxylation R3 Step 3: Bromination R4 Step 4: Lithiation/ Borylation

Caption: Proposed synthesis route for this compound.

References

An In-depth Technical Guide to 6-Bromo-2-fluoro-3-propoxyphenylboronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available experimental data exists for 6-Bromo-2-fluoro-3-propoxyphenylboronic acid. This guide provides a comprehensive overview based on the known properties of structurally similar arylboronic acids and general methodologies in the field.

Core Properties and Data

This compound is a substituted arylboronic acid with potential applications in organic synthesis and medicinal chemistry. Arylboronic acids are widely recognized as versatile building blocks, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are prevalent in many pharmaceutical compounds.[1][2] The presence of a bromine atom, a fluorine atom, and a propoxy group on the phenyl ring suggests that this compound can be utilized to introduce a specific substitution pattern into target molecules, influencing their steric and electronic properties, and potentially their biological activity.

Table 1: Physicochemical Properties of this compound and a Key Isomer

PropertyThis compound2-Bromo-6-fluoro-3-propoxyphenylboronic acid
CAS Number 1072951-85-9849052-20-6
Molecular Formula C₉H₁₁BBrFO₃[3]C₉H₁₁BBrFO₃
Molecular Weight 276.90 g/mol [3]276.90 g/mol
Appearance Solid (predicted)Solid
Melting Point Data not available83-88 °C
SMILES String CCCOc1cc(B(O)O)c(F)cc1BrCCCOc1ccc(F)c(B(O)O)c1Br
InChI Key Data not availableAIRJDYNENADRSB-UHFFFAOYSA-N

General Experimental Protocols

Synthesis of Arylboronic Acids

A common and effective method for the synthesis of arylboronic acids is the reaction of an aryl Grignard or aryllithium reagent with a trialkyl borate, followed by acidic hydrolysis.[4][5]

G A Aryl Halide (e.g., 1,4-Dibromo-2-fluoro-3-propoxybenzene) B Organometallic Formation (e.g., with Mg or n-BuLi) A->B Metal-Halogen Exchange C Reaction with Trialkyl Borate (e.g., B(OMe)₃ or B(OiPr)₃) B->C Nucleophilic Addition D Acidic Hydrolysis (e.g., with HCl or H₂SO₄) C->D Workup E Crude Arylboronic Acid D->E F Purification E->F G Pure Arylboronic Acid F->G

Caption: Common purification methods for arylboronic acids.

Characterization of Arylboronic Acids

A combination of spectroscopic and analytical techniques is used to confirm the structure and purity of the synthesized arylboronic acid.

Table 2: General Characterization Methods for Arylboronic Acids

TechniquePurposeExpected Observations for this compound
¹H NMR Structural elucidation and purity assessment.Aromatic protons, a triplet and sextet for the propoxy group, and a broad singlet for the B(OH)₂ protons.
¹³C NMR Confirmation of the carbon skeleton.Signals for the aromatic carbons, with the carbon attached to boron being characteristically broad, and signals for the propoxy group carbons.
¹⁹F NMR To confirm the presence and environment of the fluorine atom.A singlet or doublet depending on coupling with neighboring protons.
¹¹B NMR To confirm the presence and coordination state of the boron atom.A broad singlet in the region typical for trigonal boronic acids.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for bromine.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak under optimized conditions.

Applications in Drug Discovery and Development

Arylboronic acids are of significant interest to the pharmaceutical industry due to their utility in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in many biologically active molecules. [6][7] Signaling Pathway Visualization (Hypothetical Application)

While no specific biological activity has been reported for this compound, we can hypothesize its use in the synthesis of a kinase inhibitor. Many kinase inhibitors feature a biaryl core structure. The following diagram illustrates a generic kinase signaling pathway that could be targeted.

G cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Ligand Growth Factor Ligand->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cell Proliferation TranscriptionFactor->CellularResponse Promotes Inhibitor Synthesized Inhibitor Inhibitor->Kinase1 Inhibits

Caption: Generic kinase signaling pathway and point of inhibition.

The Suzuki-Miyaura coupling reaction provides a direct route to synthesize a library of potential inhibitors by coupling this compound with various aryl or heteroaryl halides.

Suzuki-Miyaura Coupling Workflow

G A This compound F Suzuki-Miyaura Reaction A->F B Aryl/Heteroaryl Halide B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., Na₂CO₃, K₃PO₄) D->F E Solvent (e.g., Toluene, Dioxane, Water) E->F G Biaryl Product F->G

Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.

The specific substitution pattern of this compound allows for the introduction of tailored functionalities into the final product, which can be fine-tuned to optimize binding affinity, selectivity, and pharmacokinetic properties. The fluorine atom, for instance, is often incorporated into drug candidates to improve metabolic stability and binding interactions.

References

An In-depth Technical Guide to 6-Bromo-2-fluoro-3-propoxyphenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural information, synthesis, and potential applications of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis.

Core Structural and Chemical Information

This compound is a substituted phenylboronic acid with key functional groups that make it a versatile reagent in cross-coupling reactions. Its structural and chemical properties are summarized below.

General Information
PropertyValueSource
Chemical Name This compoundCymitQuimica[1], BLDpharm[2]
Synonyms (6-Bromo-2-fluoro-3-propoxyphenyl)boronic acid-
CAS Number 1072951-85-9BLDpharm[2]
Molecular Formula C9H11BBrFO3CymitQuimica[1]
Molecular Weight 276.89 g/mol CymitQuimica[1]
Purity Typically ≥95%-
Appearance Solid-
Spectroscopic Data

While specific experimental spectra for this compound are not publicly available, researchers can expect to obtain characteristic NMR, IR, and mass spectra upon synthesis and purification. For reference, the FTIR and Raman spectra of the similar compound, 6-Bromo-3-butoxy-2-fluorophenylboronic acid, are available in spectral databases and can provide insights into expected vibrational modes.[3] Spectroscopic data for similar compounds, such as 6-Bromo-3-chloro-2-fluorophenylboronic acid, are also available and may serve as a useful comparison.[4]

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in publicly available literature. However, a plausible synthetic route can be devised based on established methods for the preparation of phenylboronic acids.[5] The most common approach involves the reaction of a corresponding aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.

Proposed Synthetic Pathway

A potential synthetic route to this compound is outlined below:

G A 1-Bromo-3-fluoro-2-propoxybenzene B Grignard Reagent Formation A->B Mg, THF C Reaction with Triisopropyl Borate B->C B(O-iPr)3 D Hydrolysis C->D H3O+ E This compound D->E

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 1-Bromo-3-fluoro-2-propoxybenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 1-bromo-3-fluoro-2-propoxybenzene in anhydrous THF dropwise to the magnesium turnings under a nitrogen atmosphere.

    • Initiate the reaction by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the aryl bromide solution.

    • After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Boration:

    • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

    • Add a solution of triisopropyl borate in anhydrous THF dropwise to the cooled Grignard solution, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 1 M HCl.

    • Stir the mixture vigorously for 30 minutes.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel.

Applications in Drug Discovery and Development

Phenylboronic acids are indispensable tools in modern medicinal chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction allows for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms, a crucial transformation for the synthesis of biaryl and heteroaryl structures commonly found in pharmaceutical agents.[8][9]

Suzuki-Miyaura Cross-Coupling Reaction

This compound can serve as a key building block in Suzuki-Miyaura coupling reactions to introduce the substituted phenyl motif into a target molecule. The general workflow of this reaction is depicted below.

G cluster_0 Catalytic Cycle cluster_1 Reactants A Pd(0)Ln B Oxidative Addition A->B R1-X C R1-Pd(II)-X Ln B->C D Transmetalation C->D R2-B(OH)2 E R1-Pd(II)-R2 Ln D->E F Reductive Elimination E->F F->A R1-R2 R1X Aryl/Vinyl Halide (R1-X) R1X->B R2BOH2 This compound (R2-B(OH)2) R2BOH2->D

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Significance in Medicinal Chemistry

The presence of the fluorine atom and the propoxy group on the phenyl ring of this compound can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates.

  • Fluorine Substitution: The introduction of fluorine can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups. Fluorinated biphenyl derivatives are of significant interest in the pharmaceutical industry.[10]

  • Propoxy Group: The propoxy group can increase lipophilicity, which may improve membrane permeability and oral bioavailability.

  • Boronic Acid Moiety: Phenylboronic acid derivatives themselves have shown a range of biological activities and are being explored for various therapeutic applications, including as enzyme inhibitors and for drug delivery.[11][12]

Safety and Handling

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its unique substitution pattern offers opportunities to fine-tune the properties of lead compounds. While specific experimental data is limited, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of phenylboronic acids. This guide provides a foundational understanding for researchers and scientists looking to utilize this compound in their research and development endeavors.

References

commercial availability of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-fluoro-3-propoxyphenylboronic acid is a substituted phenylboronic acid of interest in medicinal chemistry and organic synthesis. Boronic acids are a class of compounds that have gained significant attention in drug discovery due to their unique chemical properties, including their ability to form reversible covalent bonds with diols, a feature present in many biological molecules like sugars and glycoproteins. This interaction, along with their role as key intermediates in carbon-carbon bond-forming reactions, makes them valuable tools for the synthesis of complex molecules and for the development of targeted therapies.

Phenylboronic acid derivatives, in particular, have been explored for a variety of therapeutic applications, including as enzyme inhibitors and for targeted drug delivery to cancer cells, which often overexpress sialic acid residues on their surface. The specific substitutions on the phenyl ring of this compound—a bromine atom, a fluorine atom, and a propoxy group—are expected to modulate its chemical reactivity, selectivity, and pharmacokinetic properties.

Chemical Properties and Commercial Availability

A summary of the key chemical properties for this compound is provided in the table below. This compound is available from various chemical suppliers, and researchers should consult specific vendor documentation for the most up-to-date information on purity and availability.

PropertyValue
CAS Number 1072951-85-9
Molecular Formula C₉H₁₁BBrFO₃
Molecular Weight 276.90 g/mol
Appearance Solid
Purity Typically ≥95% (Varies by supplier)

Applications in Organic Synthesis

One of the primary applications of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful method for creating carbon-carbon bonds between an organoboron compound and an organohalide, enabling the synthesis of complex biaryl and polyaryl structures. These structures are common motifs in many biologically active compounds.

Below is a generalized workflow for a Suzuki-Miyaura coupling reaction utilizing a substituted phenylboronic acid like the one discussed in this guide.

Suzuki_Miyaura_Coupling A Aryl Halide (R-X) F Reaction Mixture A->F B 6-Bromo-2-fluoro-3- propoxyphenylboronic acid B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., Na₂CO₃, K₂CO₃) D->F E Solvent (e.g., Toluene, Dioxane) E->F G Heating & Stirring F->G H Workup & Purification G->H I Coupled Product H->I

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol and should be optimized for specific substrates and reaction scales.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equivalents).

  • Solvent Addition: Add a suitable degassed solvent (e.g., toluene, dioxane, or a mixture with water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature. If a biphasic solvent system is used, separate the organic layer. If an aqueous workup is necessary, dilute the reaction mixture with an organic solvent and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography, to yield the desired biaryl compound.

Potential Biological Significance and Signaling Pathways

While specific biological data for this compound is not extensively available in the public domain, the broader class of phenylboronic acids has been investigated for various biological activities. A key mechanism of action for many biologically active boronic acids is the inhibition of serine proteases. The boron atom can form a stable, tetrahedral intermediate with the catalytic serine residue in the active site of these enzymes, effectively blocking their activity.

The diagram below illustrates the general mechanism of serine protease inhibition by a boronic acid.

Serine_Protease_Inhibition cluster_0 Enzyme Active Site Serine Serine Residue (Nu:) Tetrahedral_Intermediate Stable Tetrahedral Intermediate (Covalent Adduct) Serine->Tetrahedral_Intermediate Histidine Histidine Residue Histidine->Serine Aspartate Aspartate Residue Aspartate->Histidine BoronicAcid Boronic Acid Inhibitor (R-B(OH)₂) BoronicAcid->Serine Nucleophilic Attack Inhibition Enzyme Inhibition Tetrahedral_Intermediate->Inhibition

Stability and Storage of 6-Bromo-2-fluoro-3-propoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 6-Bromo-2-fluoro-3-propoxyphenylboronic acid. Due to the limited availability of specific stability data for this compound, this guide draws upon established knowledge of arylboronic acids to infer its stability profile and handling requirements.

Core Concepts in Arylboronic Acid Stability

Arylboronic acids, while more robust than many organometallic reagents, are susceptible to several degradation pathways that can impact their purity and reactivity. Understanding these pathways is crucial for ensuring the integrity of this compound in research and development settings. Generally, arylboronic acids are solids that are relatively stable to air and moisture.[1][2] However, they can undergo decomposition under certain conditions.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality of this compound. The following recommendations are based on general safety data sheets for similar boronic acid compounds.

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationRationale
Temperature Store in a cool place.[3][4][5]Minimizes thermal degradation pathways such as dehydration to boroxines.
Atmosphere Store in a dry, well-ventilated area.[3][4][5]Prevents hydrolysis and potential oxidative degradation.
Container Keep container tightly closed.[3][4][5]Protects from atmospheric moisture and oxygen.
Light Store in a light-resistant container (optional but recommended).While not always specified, protection from light can prevent potential photo-degradation.
Handling Handle in a well-ventilated place, avoiding dust formation.[3][5] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1]Prevents inhalation of dust and skin/eye contact.

Potential Degradation Pathways

The primary degradation pathways for arylboronic acids, and by extension this compound, are dehydration, protodeboronation, and oxidation.

Dehydration to Boroxines

A common transformation for boronic acids is the thermally driven loss of water to form a trimeric anhydride known as a boroxine.[6][7][8] This process is often reversible upon exposure to water.

G Dehydration of Arylboronic Acid to Boroxine cluster_0 cluster_1 3 R-B(OH)2 3 x Arylboronic Acid Boroxine Boroxine 3 R-B(OH)2->Boroxine Heat Boroxine->3 R-B(OH)2 + H2O 3 H2O 3 x Water G Protodeboronation of Arylboronic Acid cluster_0 cluster_1 R-B(OH)2 Arylboronic Acid R-H Arene R-B(OH)2->R-H H+ or OH- B(OH)3 Boric Acid R-B(OH)2->B(OH)3 G Oxidative Degradation of Arylboronic Acid cluster_0 cluster_1 R-B(OH)2 Arylboronic Acid R-OH Phenol R-B(OH)2->R-OH [O] G Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation Prep Prepare Solutions of Boronic Acid Temp Elevated Temperature Prep->Temp Light Light Exposure Prep->Light pH Different pH Prep->pH HPLC HPLC Analysis at Time Intervals Temp->HPLC Light->HPLC pH->HPLC Eval Quantify Degradation HPLC->Eval

References

Synthesis of 6-Bromo-2-fluoro-3-propoxyphenylboronic Acid Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-bromo-2-fluoro-3-propoxyphenylboronic acid, a valuable building block in medicinal chemistry and drug development. This document details plausible synthetic pathways, experimental protocols, and key intermediates, with a focus on providing actionable information for laboratory and process chemistry applications.

Introduction

This compound (CAS No. 1072951-85-9) is a substituted phenylboronic acid derivative. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of target molecules. The propoxy group modulates lipophilicity, and the boronic acid moiety is a versatile functional group for Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. This guide outlines the synthesis of this compound and its immediate precursors.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several routes. The most straightforward pathway, leveraging commercially available starting materials, involves the O-propylation of a key intermediate, (2-bromo-6-fluoro-3-hydroxyphenyl)boronic acid. A more extensive, multi-step synthesis from simpler precursors is also presented to provide a comprehensive understanding of the molecule's construction.

Pathway A: O-propylation of a Commercially Available Precursor

This is the most direct route, commencing from the commercially available (2-bromo-6-fluoro-3-hydroxyphenyl)boronic acid.

Synthetic_Pathway_A start (2-Bromo-6-fluoro-3-hydroxyphenyl)boronic acid (CAS: 1451392-83-8) product This compound (CAS: 1072951-85-9) start->product Propyl halide, Base

Caption: Direct O-propylation of the key hydroxyphenylboronic acid intermediate.

Pathway B: Multi-step Synthesis from 2-Bromo-6-fluorophenol

This pathway illustrates a potential synthesis of the key intermediate, (2-bromo-6-fluoro-3-hydroxyphenyl)boronic acid, from a simpler starting material, 2-bromo-6-fluorophenol. This route involves nitration, reduction, diazotization followed by a Sandmeyer-type reaction, and finally borylation.

Synthetic_Pathway_B A 2-Bromo-6-fluorophenol B 2-Bromo-6-fluoro-3-nitrophenol A->B HNO₃, H₂SO₄ C 3-Amino-2-bromo-6-fluorophenol B->C Reduction (e.g., Fe, HCl) D 2-Bromo-6-fluoro-3-hydroxyphenol (Diazonium Salt Intermediate) C->D 1. NaNO₂, H₂SO₄ 2. H₂O, Δ E (2-Bromo-6-fluoro-3-hydroxyphenyl)boronic acid D->E Lithiation then B(OR)₃ F This compound E->F Propyl halide, Base

Caption: A plausible multi-step synthesis of the target molecule.

Data Presentation

Key Compounds and Intermediates
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Bromo-6-fluorophenol2040-89-3C₆H₄BrFO191.00
2-Bromo-6-fluoro-3-nitrophenol103979-08-4C₆H₃BrFNO₃235.99
(2-Bromo-6-fluoro-3-hydroxyphenyl)boronic acid1451392-83-8C₆H₅BBrFO₃234.80
This compound1072951-85-9C₉H₁₁BBrFO₃276.90
Summary of Reaction Conditions (Pathway A)
StepReactantsReagents and SolventsTemperatureDurationYield
O-propylation(2-Bromo-6-fluoro-3-hydroxyphenyl)boronic acid, 1-bromopropaneK₂CO₃, AcetoneReflux12-24 hN/A

Note: Yields are dependent on specific reaction conditions and optimization.

Experimental Protocols

Synthesis of this compound (from (2-Bromo-6-fluoro-3-hydroxyphenyl)boronic acid)

This protocol describes the O-propylation of the key hydroxyphenylboronic acid intermediate.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve (2-bromo-6-fluoro-3-hydroxyphenyl)boronic acid in acetone in a round-bottom flask. B Add potassium carbonate (K₂CO₃). A->B C Add 1-bromopropane. B->C D Heat the mixture to reflux. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction mixture to room temperature. E->F G Filter off the inorganic salts. F->G H Concentrate the filtrate under reduced pressure. G->H I Dissolve the residue in an organic solvent (e.g., ethyl acetate). H->I J Wash with water and brine. I->J K Dry the organic layer over anhydrous sodium sulfate. J->K L Filter and concentrate the organic layer. K->L M Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient). L->M N Isolate and characterize the final product. M->N

Caption: Experimental workflow for the O-propylation step.

Methodology:

  • Reaction Setup:

    • To a solution of (2-bromo-6-fluoro-3-hydroxyphenyl)boronic acid (1.0 eq) in a suitable solvent such as acetone or DMF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium carbonate (K₂CO₃, 2.0-3.0 eq).

    • Stir the suspension at room temperature for 15-30 minutes.

    • Add 1-bromopropane (1.1-1.5 eq) dropwise to the mixture.

  • Reaction:

    • Heat the reaction mixture to reflux (for acetone) or an appropriate temperature (e.g., 60-80 °C for DMF) and maintain for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Considerations

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagent Handling:

    • Brominated compounds: Are often toxic and irritants. Avoid inhalation and skin contact.

    • Boronic acids: Can be irritants.

    • Solvents: Acetone and ethyl acetate are flammable. Handle away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

This guide provides a foundational understanding for the synthesis of this compound and its precursors. Researchers are encouraged to consult relevant literature and perform appropriate safety assessments before commencing any experimental work. The provided protocols may require optimization to achieve desired yields and purity in a specific laboratory setting.

Navigating the Solubility Landscape of 6-bromo-2-fluoro-3-propoxyphenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Direct experimental solubility data for 6-bromo-2-fluoro-3-propoxyphenylboronic acid remains elusive in published scientific literature. However, by examining structurally similar arylboronic acids, researchers can infer general solubility trends. This guide presents solubility data for isobutoxyphenylboronic acid isomers to provide a comparative baseline. Furthermore, it details established methodologies, including the dynamic method and the shake-flask method, which can be employed to generate precise solubility data for the title compound. A generalized workflow for solubility determination is also provided to guide experimental design.

Solubility of Analogous Arylboronic Acids

The solubility of arylboronic acids is influenced by factors such as the nature and position of substituents on the phenyl ring. To offer insight into the potential solubility characteristics of this compound, the following table summarizes the experimentally determined solubility of isobutoxyphenylboronic acid isomers in various organic solvents. The presence of an alkoxy group, similar to the propoxy group in the target compound, generally influences solubility.

Solvento-isobutoxyphenylboronic acid (mole fraction)m-isobutoxyphenylboronic acid (mole fraction)p-isobutoxyphenylboronic acid (mole fraction)
ChloroformData not specifiedData not specifiedData not specified
3-PentanoneData not specifiedData not specifiedData not specified
AcetoneData not specifiedData not specifiedData not specified
Dipropyl etherData not specifiedData not specifiedData not specified
MethylcyclohexaneData not specifiedData not specifiedData not specified

Note: A 2020 study reported that the solubility of three isomers of isobutoxyphenylboronic acid was determined in these solvents, but the specific quantitative data was presented in graphical form within the publication and is not directly tabulated here. The study did note that the ortho-isomer exhibited significantly higher solubility across all tested solvents.[1]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following established experimental protocols are recommended.

Dynamic (Synthetic) Method

This method is widely used for determining the solubility of boronic acids in organic solvents and involves monitoring the dissolution of a solid upon controlled heating.[2]

Methodology:

  • Sample Preparation: A series of samples containing known compositions of the boronic acid and the chosen solvent are prepared in sealed glass ampoules.

  • Heating and Observation: The ampoules are heated at a controlled rate in a liquid bath equipped with a thermostat.

  • Turbidity Disappearance: The temperature at which the last solid particles of the boronic acid dissolve, resulting in a clear solution, is recorded as the solubility temperature for that specific mole fraction.

  • Data Compilation: This process is repeated for various compositions to construct a solubility curve.[2]

Thermodynamic Solubility (Shake-Flask Method)

This is a classic and reliable method for determining the equilibrium solubility of a compound.[3]

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to vials containing a known volume of the selected solvent.

  • Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains after this period.[3]

  • Separation: The suspension is filtered to remove the undissolved solid, yielding a saturated solution.

  • Quantification: The concentration of the dissolved boronic acid in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the apparent solubility of a compound under non-equilibrium conditions.

Methodology:

  • Stock Solution: A high-concentration stock solution of the boronic acid is prepared in 100% dimethyl sulfoxide (DMSO).[3]

  • Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.[3]

  • Addition to Solvent: A small aliquot of each DMSO dilution is added to a larger volume of the test solvent (e.g., a buffer or organic solvent) in a separate 96-well plate.[3]

  • Precipitation Detection: The formation of a precipitate is monitored over a short period (e.g., 1-2 hours). The solubility is defined as the highest concentration at which no precipitation is observed. Detection can be performed visually or using instrumentation like nephelometry or UV-Vis spectroscopy to measure light scattering or absorbance.[3]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a boronic acid, applicable to this compound.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_result Result A Weigh Compound & Solvent B Prepare Supersaturated Solution A->B C Equilibrate (e.g., 24h at 25°C) B->C D Filter to Remove Undissolved Solid C->D F Analyze Saturated Solution (e.g., HPLC, UV-Vis) D->F E Prepare Standard Curve E->F G Calculate Solubility (e.g., mg/mL) F->G

Caption: A generalized workflow for the experimental determination of boronic acid solubility.

References

Technical Guide: Hazards and Safety Precautions for 6-Bromo-2-fluoro-3-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 6-Bromo-2-fluoro-3-propoxyphenylboronic acid (CAS No. 1072951-85-9) was publicly available at the time of this writing. The following information is based on the safety data for the closely related structural analog, 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid, and general knowledge of the hazards associated with boronic acid derivatives. It is imperative to obtain the specific SDS from the supplier and conduct a thorough risk assessment before handling this compound.

Introduction

This compound is a specialized organic compound used in various research and development applications, particularly in medicinal chemistry and organic synthesis. As with any chemical reagent, a comprehensive understanding of its potential hazards and the implementation of appropriate safety precautions are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides an in-depth overview of the known and anticipated hazards associated with this compound and outlines essential safety protocols.

Hazard Identification and Classification

Based on data for structurally similar compounds, this compound is anticipated to be classified as an irritant. The primary hazards are associated with skin and eye contact, inhalation, and ingestion.

Summary of Potential Hazards
Hazard ClassGHS Classification (Anticipated)Signal WordHazard Statement(s)
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)WarningH335: May cause respiratory irritation.
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)WarningH302: Harmful if swallowed.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the lack of specific toxicological studies for this exact compound, detailed experimental protocols for hazard characterization are not available. However, the following standard procedures for handling chemical irritants should be strictly followed.

Personal Protective Equipment (PPE)

A thorough risk assessment should guide the selection of PPE. The following are minimum requirements:

  • Eye Protection: Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1][2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) inspected prior to use.[1][2] Proper glove removal technique must be employed to avoid skin contact.

  • Body Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory.

  • Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator with a particulate filter is recommended.[2] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1]

Engineering Controls
  • Work with this compound should be performed in a well-ventilated laboratory.

  • A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Eyewash stations and safety showers must be readily accessible in the immediate work area.

First-Aid Measures

The following first-aid procedures are recommended in case of exposure:

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill and Disposal Procedures
  • Spills: In case of a spill, avoid dust formation. Wear appropriate PPE and sweep up the material. Place in a suitable, closed container for disposal.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[1][2]

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of safety procedures and the relationships between hazards and protective measures.

Hazard_Mitigation_Workflow cluster_prevention Preventative Measures cluster_exposure Exposure Event cluster_response Emergency Response RiskAssessment Conduct Risk Assessment PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE EngineeringControls Use Engineering Controls (Fume Hood) RiskAssessment->EngineeringControls SafeHandling Follow Safe Handling Practices RiskAssessment->SafeHandling Exposure Potential Exposure to 6-Bromo-2-fluoro-3- propoxyphenylboronic acid FirstAid Administer First Aid (See Table) Exposure->FirstAid If exposure occurs SpillControl Control and Clean Up Spill Exposure->SpillControl If spill occurs MedicalAttention Seek Medical Attention FirstAid->MedicalAttention Report Report Incident SpillControl->Report

Caption: Hazard Mitigation Workflow for Chemical Handling.

GHS_Pictograms_and_Precautions cluster_pictogram cluster_hazards Potential Hazards cluster_precautions Key Precautionary Measures Pictogram SkinIrritation Skin Irritation (H315) EyeIrritation Serious Eye Irritation (H319) RespiratoryIrritation Respiratory Irritation (H335) HarmfulSwallowed Harmful if Swallowed (H302) P280 Wear protective gloves/eye protection. (P280) SkinIrritation->P280 P302_P352 IF ON SKIN: Wash with plenty of water. (P302+P352) SkinIrritation->P302_P352 EyeIrritation->P280 P305_P351_P338 IF IN EYES: Rinse cautiously with water for several minutes. (P305+P351+P338) EyeIrritation->P305_P351_P338 P261 Avoid breathing dust. (P261) RespiratoryIrritation->P261

Caption: GHS Hazards and Precautionary Relationships.

Conclusion

While this compound is a valuable tool in research and development, it must be handled with care due to its potential to cause skin, eye, and respiratory irritation, and harm if swallowed. Adherence to the safety protocols outlined in this guide, in conjunction with the information provided in the supplier-specific SDS and a thorough, institution-approved risk assessment, is essential for maintaining a safe laboratory environment. Always prioritize safety and handle this and all chemicals with the respect they are due.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 6-Bromo-2-fluoro-3-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 6-Bromo-2-fluoro-3-propoxyphenylboronic acid. This boronic acid is a valuable building block for the synthesis of complex biaryl molecules, which are of significant interest in medicinal chemistry and materials science. The presence of fluoro and propoxy groups can modulate the physicochemical and pharmacological properties of the resulting compounds, making this reagent a useful tool in drug discovery programs.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry for synthesizing biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. However, the coupling of sterically hindered and electronically complex boronic acids, such as this compound, can present challenges. These challenges may include slow reaction rates and the potential for side reactions. The protocols and notes provided herein are based on established procedures for challenging Suzuki-Miyaura couplings and serve as a guide for developing optimized conditions for specific substrates.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a generic aryl or heteroaryl halide (Ar-X) is depicted below:

General reaction scheme for the Suzuki-Miyaura coupling of this compound.

Application Notes

Catalyst Selection

The choice of palladium catalyst and ligand is critical for a successful coupling reaction with this sterically hindered boronic acid.

  • Palladium Precursors : Common palladium sources such as Pd(OAc)₂ and Pd₂(dba)₃ are effective.

  • Ligands : Bulky, electron-rich phosphine ligands are generally recommended to facilitate both oxidative addition and reductive elimination steps. Examples of suitable ligands include:

    • Buchwald-type ligands : SPhos, XPhos, and RuPhos are often effective for sterically demanding couplings.

    • Other phosphine ligands : P(t-Bu)₃ and PCy₃ can also be effective.

Base and Solvent Selection

The choice of base and solvent system can significantly impact the reaction yield and rate.

  • Bases : A variety of inorganic bases can be used. The strength of the base should be optimized for the specific substrates.

    • Carbonates : K₂CO₃ and Cs₂CO₃ are commonly used and are often effective.

    • Phosphates : K₃PO₄ is a stronger base that can be beneficial for less reactive aryl chlorides.

    • Fluorides : KF can be used, particularly when protodeboronation is a concern.

  • Solvents : Aprotic polar solvents are typically used, often in the presence of water.

    • Ethers : Dioxane and THF are common choices.

    • Aromatics : Toluene can be used, especially at higher temperatures.

    • Amides : DMF and DMA may also be employed, but can sometimes lead to side reactions.

    • Aqueous mixtures : A mixture of an organic solvent and water (e.g., dioxane/water) is often used to facilitate the dissolution of the base and promote the transmetalation step.

Reaction Conditions
  • Temperature : Reaction temperatures typically range from 80 °C to 110 °C. Microwave irradiation can also be used to accelerate the reaction.

  • Inert Atmosphere : It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium(0) catalyst. Degassing the solvent prior to use is highly recommended.

Detailed Experimental Protocol

This section provides a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: Optimization of the catalyst, ligand, base, and solvent may be necessary for different aryl halides.

Materials and Reagents
ReagentCAS NumberSupplierNotes
This compound1072951-85-9Various
Aryl Halide (e.g., 4-Bromoanisole)104-92-7Sigma-Aldrich
Pd₂(dba)₃51364-51-3Strem ChemicalsHandle under inert atmosphere.
SPhos657408-07-6Sigma-AldrichAir-sensitive ligand.
K₂CO₃584-08-7Fisher ScientificAnhydrous, finely powdered.
1,4-Dioxane123-91-1Acros OrganicsAnhydrous, degassed prior to use.
Deionized Water7732-18-5In-houseDegassed prior to use.
Ethyl Acetate141-78-6VWRFor extraction.
BrineN/AIn-houseSaturated aqueous NaCl solution for washing.
Anhydrous MgSO₄7487-88-9VWRFor drying organic layers.
Procedure
  • Reaction Setup :

    • To a flame-dried Schlenk tube, add this compound (1.2 mmol, 1.2 equiv.), the aryl halide (1.0 mmol, 1.0 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

    • In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.036 mmol, 3.6 mol%) in a small amount of anhydrous, degassed 1,4-dioxane.

  • Assembly :

    • Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times.

    • Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the halide) and degassed deionized water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

    • Add the catalyst solution via syringe.

    • Replace the septum with a Teflon screw cap and seal the vessel tightly.

  • Reaction Execution :

    • Place the Schlenk tube in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification :

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following tables provide a template for summarizing the experimental data for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Table 1: Representative Reaction Conditions and Yields
EntryAryl Halide (Ar-X)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)¹
14-BromoanisolePd₂(dba)₃ (1.5)SPhos (3.6)K₂CO₃ (2.0)Dioxane/H₂O (4:1)10018e.g., 85
23-BromopyridinePd(OAc)₂ (2.0)XPhos (4.0)K₃PO₄ (2.0)Toluene/H₂O (10:1)11024e.g., 78
34-ChlorobenzonitrilePd₂(dba)₃ (2.0)RuPhos (4.0)K₃PO₄ (2.5)Dioxane/H₂O (4:1)11024e.g., 65
42-BromotoluenePd(OAc)₂ (1.5)P(t-Bu)₃ (3.0)Cs₂CO₃ (2.0)THF/H₂O (5:1)8016e.g., 90
¹ Yields are for illustrative purposes and represent isolated yields after purification.
Table 2: Characterization Data of Representative Products
ProductFormulaMW ( g/mol )¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 101 MHz) δ (ppm)HRMS (ESI) m/z
1 C₂₀H₁₈BrFO₃405.26Example: 7.50-6.80 (m, Ar-H), 4.05 (t, J = 6.5 Hz, 2H), 3.85 (s, 3H), 1.85 (m, 2H), 1.05 (t, J = 7.4 Hz, 3H)Example: 160.1, 155.2, 148.5 (d, J = 245 Hz), ...Example: [M+H]⁺ found 405.0492, calcd. 405.0496
2 C₁₈H₁₅BrFN₂O₂390.23Provide characteristic peaksProvide characteristic peaksProvide calculated and found values
3 C₁₉H₁₄BrFN₂O₂401.23Provide characteristic peaksProvide characteristic peaksProvide calculated and found values
4 C₁₉H₁₆BrFO₂379.23Provide characteristic peaksProvide characteristic peaksProvide calculated and found values

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar-X) transmetal_intermediate [Ar-Pd(II)-Ar']L₂ pd_complex->transmetal_intermediate Transmetalation ([Ar'B(OH)₃]⁻) transmetal_intermediate->pd0 Reductive Elimination product Ar-Ar' transmetal_intermediate->product base_activation Ar'B(OH)₂ + Base → [Ar'B(OH)₃]⁻

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow

Experimental_Workflow start Reaction Setup (Reagents, Solvent, Catalyst) reaction Reaction Execution (Heating, Stirring) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Pure Product characterization->end

A general workflow for the synthesis and purification of biaryl products.
Conceptual Drug Discovery Workflow

Drug_Discovery_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development synthesis Suzuki Coupling of This compound with diverse Ar-X screening High-Throughput Screening (Biological Assays) synthesis->screening hit_to_lead Hit-to-Lead Optimization (SAR Studies) screening->hit_to_lead lead_opt Lead Optimization (ADME/Tox Profiling) hit_to_lead->lead_opt preclinical Preclinical Studies (In vivo efficacy, safety) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

A conceptual workflow for the application of synthesized compounds in drug discovery.

Safety Precautions

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals.

  • Fume Hood : Conduct all operations in a well-ventilated fume hood.

  • Reagent Handling :

    • Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

    • 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Avoid inhalation and contact with skin.

    • Handle all powdered reagents carefully to avoid creating dust.

  • Waste Disposal : Dispose of all chemical waste in accordance with local regulations.

References

Application Notes and Protocols: 6-Bromo-2-fluoro-3-propoxyphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-fluoro-3-propoxyphenylboronic acid is a synthetically versatile building block with significant potential in medicinal chemistry. Its unique combination of a reactive boronic acid moiety, a bromine atom suitable for further functionalization, and fluorine and propoxy groups that can influence physicochemical properties makes it an attractive starting material for the synthesis of novel therapeutic agents. While specific biological activity for this particular compound is not extensively documented in publicly available literature, its structural features suggest a range of potential applications in drug discovery, primarily as an intermediate in the synthesis of more complex bioactive molecules.

Boronic acids are a well-established class of compounds in medicinal chemistry, with several approved drugs, including the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam, highlighting their therapeutic importance.[1][2][3][4] The presence of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[5] This document provides an overview of the potential applications of this compound, along with generalized experimental protocols for its use in common synthetic transformations.

Potential Applications in Medicinal Chemistry

The primary application of this compound is as a key intermediate in the synthesis of biaryl and heteroaryl compounds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. These coupled products can serve as scaffolds for a variety of therapeutic targets.

Key Structural Features and Their Significance:

  • Boronic Acid Group: Enables facile carbon-carbon bond formation via Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl substituents. Boronic acids themselves can also act as enzyme inhibitors by forming reversible covalent bonds with active site serine or threonine residues.[2][3]

  • Bromine Atom: Provides a handle for subsequent orthogonal cross-coupling reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig) or other transformations, allowing for the synthesis of complex, multi-substituted aromatic compounds.

  • Fluorine Atom: The presence of a fluorine atom ortho to the boronic acid can influence the electronic properties and conformation of the molecule. In drug candidates, fluorine substitution is often employed to improve metabolic stability, enhance binding affinity, and modulate pKa.[5]

  • Propoxy Group: This lipophilic group can improve membrane permeability and influence the overall pharmacokinetic profile of a final compound.

Experimental Protocols

The following are generalized protocols for the application of this compound in a Suzuki-Miyaura coupling reaction. Researchers should optimize these conditions for their specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound by coupling this compound with an aryl or heteroaryl halide.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., chloride, bromide, iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (0.01-0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., a 3:1 to 5:1 mixture of organic solvent to water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Data Presentation

As specific quantitative data for the biological activity of derivatives of this compound are not yet available, the following table is provided as a template for researchers to organize their findings upon synthesis and biological evaluation of novel compounds derived from this building block.

Compound IDTargetAssay TypeIC₅₀ (nM)Kᵢ (nM)% Inhibition @ [X] µMCell-based Activity (EC₅₀, µM)
Example-001 e.g., p38 MAPKKinase Assay
Example-002 e.g., Cathepsin SProtease Assay
Example-003 e.g., PDE4Phosphodiesterase Assay

Visualizations

Diagram 1: Drug Discovery Workflow

G cluster_0 Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development Start This compound Reaction Suzuki-Miyaura Coupling (with Aryl Halide) Start->Reaction Product Novel Biaryl Compound Library Reaction->Product HTS High-Throughput Screening Product->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADMET ADMET Profiling Lead_Opt->ADMET In_Vivo In Vivo Efficacy Studies ADMET->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: Workflow for utilizing this compound in drug discovery.

Diagram 2: Hypothetical Kinase Inhibition Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (Target Kinase) MAPKK->MAPK Phosphorylates TF Transcription Factor MAPK->TF Activates Inhibitor Synthesized Inhibitor (Derivative of Starting Boronic Acid) Inhibitor->MAPK Inhibits Cellular_Response Reduced Cellular Response Gene_Expression Gene Expression (e.g., Proliferation, Inflammation) TF->Gene_Expression Gene_Expression->Cellular_Response

Caption: Hypothetical inhibition of a MAPK signaling pathway by a synthesized molecule.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel compounds in medicinal chemistry. Its utility in established synthetic methodologies, such as the Suzuki-Miyaura coupling, combined with the beneficial properties imparted by its fluorine and propoxy substituents, makes it a valuable tool for drug discovery programs targeting a wide range of diseases. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

using 6-Bromo-2-fluoro-3-propoxyphenylboronic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Analyzing Synthetic Routes

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Exploring Synthesis Strategies

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-2-fluoro-3-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This document provides detailed application notes and experimental protocols for the utilization of a key building block, 6-Bromo-2-fluoro-3-propoxyphenylboronic acid , in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, and Sonogashira coupling.

The presence of a bromine atom, a fluorine atom, a propoxy group, and a boronic acid moiety on the phenyl ring makes this compound a versatile substrate for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The electronic and steric properties of the substituents can influence the reactivity of the C-Br bond and the boronic acid group, making tailored reaction conditions essential for optimal outcomes.

Disclaimer: The following protocols and data are representative examples based on established methodologies for structurally similar aryl bromides and boronic acids. Specific reaction conditions for this compound may require further optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting an organoboron compound with an organohalide. In the context of this compound, the boronic acid moiety can react with various aryl or vinyl halides, or the bromo-substituent can be coupled with other organoboron reagents.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
2Pd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O901680-90
3PdCl₂(dppf) (2)-Cs₂CO₃DMF110890-98
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand B Add Solvents (Toluene/H₂O) A->B C Degas Mixture (Argon Purge) B->C D Heat to 100°C with Stirring C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT E->F G Extraction with Ethyl Acetate F->G H Wash with H₂O & Brine G->H I Dry, Filter, Concentrate H->I J Column Chromatography I->J

Figure 1: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The bromo-substituent of this compound can be utilized in Heck reactions with various alkenes.

Table 2: Representative Conditions and Yields for Heck Coupling of Aryl Bromides with Styrene
EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃NDMF1002475-85
2PdCl₂(PPh₃)₂ (2)-K₂CO₃NMP1201280-90
3Herrmann's Catalyst (0.5)-NaOAcDMAc1301085-95
Experimental Protocol: Heck Coupling

This protocol outlines a general procedure for the Heck coupling of this compound with styrene.

Materials:

  • This compound (1.0 mmol)

  • Styrene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N, 1.5 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a sealed tube, dissolve this compound, palladium(II) acetate, and tri(o-tolyl)phosphine in DMF under an inert atmosphere.

  • Add triethylamine and styrene to the reaction mixture.

  • Seal the tube and heat the mixture to 100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Bromide, Alkene, Base, Catalyst, Ligand B Add Solvent (DMF) A->B C Heat to 100°C in Sealed Tube B->C D Monitor Progress (TLC/GC-MS) C->D E Cool to RT D->E F Pour into Water & Extract E->F G Wash with H₂O & Brine F->G H Dry, Filter, Concentrate G->H I Column Chromatography H->I

Figure 2: Experimental workflow for the Heck coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The bromo-substituent of this compound is a suitable coupling partner for this reaction.

Table 3: Representative Conditions and Yields for Sonogashira Coupling of Aryl Bromides with Phenylacetylene
EntryPalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (2)CuI (4)Et₃NTHF651285-95
2PdCl₂(PPh₃)₂ (1.5)CuI (3)i-Pr₂NHDioxane801090-98
3Pd(OAc)₂ (2) / PPh₃ (4)CuI (5)PiperidineDMF90888-96
Experimental Protocol: Sonogashira Coupling

This protocol details a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 5 mL)

  • Tetrahydrofuran (THF, 10 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.

  • Add THF and triethylamine.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction mixture at 65 °C.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify by column chromatography.

Sonogashira_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Bromide, Catalysts (Pd & Cu) B Add Solvents (THF & Et₃N) A->B C Add Terminal Alkyne B->C D Heat to 65°C with Stirring C->D E Monitor Progress (TLC) D->E F Cool to RT & Filter E->F G Concentrate Filtrate F->G H Dissolve, Wash, & Dry G->H I Filter & Concentrate H->I J Column Chromatography I->J

Figure 3: Experimental workflow for the Sonogashira coupling reaction.

Application Notes and Protocols for Suzuki Coupling using 6-Bromo-2-fluoro-3-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common structural motif in pharmaceuticals and functional materials.[1][2] This Nobel Prize-winning reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and generally low toxicity of its boronic acid reagents.[1][2] These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 6-Bromo-2-fluoro-3-propoxyphenylboronic acid as the organoboron coupling partner. The protocol is designed to be a starting point for researchers and may require optimization depending on the specific aryl or vinyl halide coupling partner.

Key Reaction Components

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key components: the palladium catalyst, a stabilizing ligand, a base, and the solvent system.[3]

  • Palladium Catalyst: The active catalytic species is a Pd(0) complex, which can be introduced directly or generated in situ from a Pd(II) precatalyst.[1] Common palladium sources include Palladium(II) acetate (Pd(OAc)₂), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

  • Ligand: Ligands are crucial for stabilizing the palladium catalyst and enhancing its reactivity.[1] Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[1] Examples include Sphos, XPhos, and triphenylphosphine (PPh₃).

  • Base: A base is required to activate the boronic acid for the transmetalation step.[4][5] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5] The choice of base can significantly impact the reaction rate and yield.[5]

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[6] Common solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[3]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, degassed)

  • Water (1 mL, degassed)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the flask with a rubber septum and connect it to a vacuum/inert gas manifold.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 4-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, as indicated by the consumption of the limiting reagent, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation

Table 1: Summary of Reaction Parameters

ParameterRecommended ValueNotes
Aryl Halide 1.0 equivThe limiting reagent.
This compound 1.2 - 1.5 equivA slight excess is used to ensure complete consumption of the aryl halide.
Palladium Catalyst 1-5 mol%Pd(OAc)₂ or Pd(dppf)Cl₂ are common choices.
Ligand 2-10 mol%Buchwald ligands like SPhos or XPhos are often effective for challenging substrates.
Base 2.0 - 3.0 equivK₃PO₄ is a good starting point for many Suzuki couplings.
Solvent System 1,4-Dioxane/Water (5:1 v/v)Other solvent systems like Toluene/Water may also be effective.
Temperature 80 - 110 °COptimization may be required depending on the reactivity of the substrates.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS for completion.

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Weigh Reagents: Aryl Halide Boronic Acid Catalyst, Ligand, Base Inert Establish Inert Atmosphere (Evacuate/Backfill) Reagents->Inert Solvent Add Degassed Solvents Inert->Solvent Heat Heat to Reaction Temperature Solvent->Heat Stir Vigorous Stirring Heat->Stir Monitor Monitor Progress (TLC, LC-MS) Stir->Monitor Quench Cool and Quench Monitor->Quench Extract Aqueous Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product R1X R¹-X (Aryl Halide) R1X->PdII_RX R2BOH2 R²B(OH)₂ (Boronic Acid) Borate R²B(OH)₃⁻ R2BOH2->Borate Base Base Base->Borate Borate->PdII_R1R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][8]

References

Application Notes and Protocols: 6-Bromo-2-fluoro-3-propoxyphenylboronic acid in the Synthesis of Biaryl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid in the synthesis of biaryl compounds, a crucial structural motif in medicinal chemistry and materials science. The primary application highlighted is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for the formation of C-C bonds.

Introduction

This compound is a valuable building block for the synthesis of complex biaryl compounds. The presence of fluoro and propoxy substituents on the phenyl ring allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity in drug candidates. The bromine atom provides a reactive handle for further functionalization, while the boronic acid moiety is ideal for participation in Suzuki-Miyaura cross-coupling reactions. Biaryl compounds are prevalent in a wide range of pharmaceuticals, including anti-inflammatory agents, and are of significant interest in the development of novel therapeutics.

Application in the Synthesis of RORγt Inhibitors

A significant application of biaryl compounds with substitution patterns similar to those derived from this compound is in the development of Retinoic acid receptor-related orphan receptor gamma t (RORγt) inhibitors. RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases.[1][2][3][4][5] The synthesis of biaryl amides as potent and selective RORγt inhibitors often employs the Suzuki-Miyaura coupling to construct the central biaryl core.

RORγt Signaling Pathway in Th17 Cell Differentiation

The diagram below illustrates the central role of RORγt in the signaling cascade that leads to the differentiation of Th17 cells and the production of pro-inflammatory cytokines.

RORgt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_R TGF-β Receptor TGF-beta->TGF-beta_R IL-6 IL-6 IL-6_R IL-6 Receptor IL-6->IL-6_R SMAD2_3 SMAD2/3 TGF-beta_R->SMAD2_3 STAT3 STAT3 IL-6_R->STAT3 RORgt RORγt SMAD2_3->RORgt Upregulation pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->RORgt Upregulation IL-17_Gene IL-17 Gene RORgt->IL-17_Gene Transcription Suzuki_Workflow node_setup 1. Reaction Setup - Add boronic acid, aryl halide,  base, and solvent to flask. node_catalyst 2. Catalyst Addition - Add Palladium catalyst  and ligand. node_setup->node_catalyst node_degas 3. Degassing - Purge with inert gas  (e.g., Argon or Nitrogen). node_catalyst->node_degas node_reaction 4. Reaction - Heat to desired temperature  with stirring. node_degas->node_reaction node_workup 5. Aqueous Workup - Quench reaction, extract  with organic solvent. node_reaction->node_workup node_purify 6. Purification - Column chromatography. node_workup->node_purify node_analyze 7. Analysis - NMR, MS, etc. node_purify->node_analyze Suzuki_Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product R1X R¹-X (Aryl Halide) R1X->Pd0 Oxidative Addition R2BOH2 R²B(OH)₂ (Boronic Acid) R2BOH2->PdII_RX Base Base Base->R2BOH2 Activation

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl motifs, which are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid with various aryl halides. The presence of the ortho-fluoro and meta-propoxy substituents on the boronic acid can influence its reactivity and the properties of the resulting biaryl products. The ortho-fluoro group can impact the dihedral angle of the biaryl system, a critical factor in modulating the biological activity and physical properties of molecules in drug discovery.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organoboronic acid, activated by a base, transfers its aryl group to the palladium(II) complex. This is often the rate-determining step and is facilitated by the formation of a boronate species.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

The choice of catalyst, ligand, base, and solvent system is crucial for a successful and high-yielding reaction, particularly with substituted coupling partners like this compound.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for the coupling of this compound is not extensively available in the public domain, the following table provides a summary of typical conditions and expected yields based on the coupling of structurally similar substituted arylboronic acids with various aryl halides. These conditions serve as a strong starting point for optimization.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)901285-95
21-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Toluene/H₂O (5:1)1001080-90
32-BromopyridinePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane1101675-85
44-ChloroacetophenonePd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)2-Butanol1002470-80
51-Iodo-3-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)DMF/H₂O (5:1)80888-98

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Palladium-Phosphine Catalyst

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe to achieve a final concentration of the aryl halide of approximately 0.1-0.2 M. Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.

  • Reaction Execution: Place the Schlenk flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Microwave synthesis vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine this compound, the aryl halide, Pd(PPh₃)₄, and Na₂CO₃.

  • Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 ratio) to achieve a concentration of the aryl halide of approximately 0.2 M.

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120-140 °C for 15-30 minutes.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)-X (Ln) OxAdd->PdII_complex Transmetalation Transmetalation (Ar'B(OH)₂ + Base) PdII_complex->Transmetalation PdII_diaryl Ar-Pd(II)-Ar' (Ln) Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start setup Reaction Setup: - Boronic Acid - Aryl Halide - Base - Catalyst & Ligand start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert solvent Add Degassed Solvents inert->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Quench - Extract - Wash & Dry monitor->workup Reaction Complete purify Purification: (Column Chromatography) workup->purify end Characterize Pure Product purify->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Application Note: Synthesis of Novel Phenyl-Substituted Heterocycles using 6-Bromo-2-fluoro-3-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a protocol for the synthesis of novel heterocyclic compounds utilizing 6-Bromo-2-fluoro-3-propoxyphenylboronic acid as a key building block. The Suzuki-Miyaura cross-coupling reaction is employed to couple the boronic acid with a representative heterocyclic halide, yielding a biaryl structure. Such compounds are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the substituted phenyl-heterocycle motif in bioactive molecules.[1][2] This document provides a detailed experimental protocol, data presentation in a tabular format, and visualizations of the reaction workflow and mechanism to guide researchers in the application of this versatile reagent.

Introduction

Boronic acids are valuable reagents in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. These reactions are favored for their mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. The title compound, this compound, offers a unique combination of substituents: a bromine atom for potential further functionalization, a fluorine atom which can modulate physicochemical properties and metabolic stability, and a propoxy group that can influence lipophilicity and ligand-receptor interactions. These features make it an attractive starting material for the generation of diverse libraries of novel heterocyclic compounds for screening in drug discovery programs.[2]

This application note presents a representative protocol for the Suzuki-Miyaura coupling of this compound with a heterocyclic halide. The methodology can be adapted for a variety of heterocyclic systems to generate a library of novel compounds.

Experimental Protocol

This section provides a detailed methodology for the synthesis of a representative novel heterocyclic compound.

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Product This compound plus1 + Heterocyclic Halide Het-X (e.g., 2-Bromopyridine) arrow1 Pd Catalyst, Base Solvent, Heat Coupled Product Het-(6-Bromo-2-fluoro-3-propoxyphenyl) G A Reaction Setup (Boronic Acid, Halide, Catalyst, Base) B Inert Atmosphere & Solvent Addition A->B C Heating and Stirring B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up & Extraction D->E Reaction Complete F Drying and Concentration E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H G Pd(0) Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X Pd(II)_Aryl Ar-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Aryl Transmetalation Transmetalation Pd(II)_Aryl->Transmetalation Pd(II)_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->Pd(II)_Diaryl ArB(OH)2 Ar'B(OH)₂ + Base ArB(OH)2->Transmetalation Reductive_Elimination Reductive Elimination Pd(II)_Diaryl->Reductive_Elimination Reductive_Elimination->Pd(0) Regenerates Catalyst Product Ar-Ar' Reductive_Elimination->Product

References

The Strategic Role of 6-Bromo-2-fluoro-3-propoxyphenylboronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 27, 2025

Shanghai, China – In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized building blocks is paramount to the successful discovery and development of novel therapeutics. Among these, 6-Bromo-2-fluoro-3-propoxyphenylboronic acid has emerged as a key intermediate, offering a unique combination of steric and electronic properties that are instrumental in the synthesis of targeted therapies. This application note provides a detailed overview of its role in drug discovery, complete with experimental protocols and data, focusing on its utility in the synthesis of kinase inhibitors, a critical class of oncology drugs.

Introduction to this compound

This compound is a trifunctionalized aromatic building block. The presence of a boronic acid moiety makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. The additional bromine, fluorine, and propoxy substitutions on the phenyl ring provide medicinal chemists with multiple handles to fine-tune the physicochemical and pharmacological properties of a lead compound, such as potency, selectivity, and metabolic stability. The fluorine atom, in particular, can enhance binding affinity and improve metabolic stability by blocking potential sites of metabolism.

Application in the Synthesis of a Hypothetical Kinase Inhibitor: "Geminib"

To illustrate the utility of this compound, we present a hypothetical case study on the synthesis of "Geminib," a potential inhibitor of a cancer-related tyrosine kinase. The core scaffold of Geminib is a pyrazolo[3,4-d]pyrimidine, a common motif in kinase inhibitors. The 6-bromo-2-fluoro-3-propoxyphenyl group is introduced via a Suzuki coupling reaction to provide crucial interactions within the kinase's active site.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 1072951-85-9
Molecular Formula C₉H₁₁BBrFO₃
Molecular Weight 276.90 g/mol
Appearance Off-white to white powder
Purity (Typical) ≥97%

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of the Geminib Precursor

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a chlorinated pyrazolo[3,4-d]pyrimidine core.

Materials:

  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask, add 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.5 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add Pd(dppf)Cl₂ (0.05 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Stir the reaction mixture at 90 °C under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Table 2: Representative Reaction Parameters and Yields for Geminib Precursor Synthesis
ParameterValue
Scale 1 mmol
Reaction Time 12 hours
Temperature 90 °C
Catalyst Loading 5 mol%
Typical Yield 75-85%

Visualization of Key Processes

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_output Output Reactant_A 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Mixing Combine Reactants, Catalyst, Base, Solvent Reactant_A->Mixing Reactant_B 6-Bromo-2-fluoro-3- propoxyphenylboronic acid Reactant_B->Mixing Catalyst Pd(dppf)Cl₂ Catalyst->Mixing Base Na₂CO₃ Base->Mixing Solvent Dioxane/Water Solvent->Mixing Heating Heat at 90°C (12 hours) Mixing->Heating Quenching Work-up & Extraction Heating->Quenching Purification Column Chromatography Quenching->Purification Product Geminib Precursor Purification->Product

Suzuki-Miyaura Coupling Experimental Workflow
Diagram 2: Generic Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade_1 Upstream Kinase Receptor->Kinase_Cascade_1 Phosphorylates Kinase_Cascade_2 Downstream Kinase Kinase_Cascade_1->Kinase_Cascade_2 Phosphorylates Effector Effector Protein Kinase_Cascade_2->Effector Phosphorylates Transcription_Factor Transcription Factor Effector->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes Ligand Growth Factor Ligand->Receptor Binds & Activates Geminib Geminib (Inhibitor) Geminib->Kinase_Cascade_1 Inhibits

Simplified Kinase Signaling Pathway and Point of Inhibition

Biological Activity and Quantitative Data

Following the successful synthesis, "Geminib" would be subjected to a battery of in vitro assays to determine its biological activity.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Geminib against the target kinase.

Method: A time-resolved fluorescence energy transfer (TR-FRET) assay is a common method.

  • The target kinase, a biotinylated substrate peptide, and ATP are combined in a buffer.

  • Geminib is added at varying concentrations.

  • The reaction is incubated at room temperature to allow for phosphorylation of the substrate.

  • A europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled streptavidin are added.

  • After another incubation period, the TR-FRET signal is measured. The signal is inversely proportional to the kinase activity.

  • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Table 3: Hypothetical In Vitro Activity of Geminib
CompoundTarget Kinase IC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Off-Target Kinase 2 IC₅₀ (nM)
Geminib 15>1000>1000
Reference Inhibitor 25500800

The hypothetical data in Table 3 demonstrates that Geminib is a potent and selective inhibitor of its intended target.

Conclusion

This compound represents a valuable and versatile building block in the drug discovery arsenal. Its trifunctional nature allows for the strategic and efficient construction of complex molecular architectures with desirable pharmacological properties. The successful application of this reagent in the synthesis of kinase inhibitors, as illustrated in this hypothetical example, underscores its importance for generating novel drug candidates with high potential for therapeutic intervention. Researchers and scientists in drug development are encouraged to consider the strategic incorporation of this and similar reagents to accelerate their discovery programs.

Application Notes and Protocols for the Efficient Catalytic Coupling of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing an efficient Suzuki-Miyaura cross-coupling protocol for 6-bromo-2-fluoro-3-propoxyphenylboronic acid. Due to the specific substitution pattern of this boronic acid, which includes an ortho-fluoro group, careful selection of the catalytic system is crucial to overcome potential challenges such as protodeboronation and to achieve high coupling efficiency. This document outlines recommended catalytic systems, detailed experimental protocols, and key parameters for reaction optimization.

Introduction to Catalytic Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are common motifs in pharmaceuticals.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide.

The successful coupling of this compound is influenced by several factors, including the choice of palladium catalyst, ligand, base, and solvent. The presence of an ortho-fluoro substituent can impact the electronic properties and reactivity of the boronic acid, making the optimization of reaction conditions essential.[3][4]

Recommended Catalytic Systems

The selection of an appropriate catalytic system is paramount for achieving high yields and minimizing side reactions. For electron-deficient or sterically hindered partners like this compound, catalyst systems employing electron-rich and bulky phosphine ligands are often preferred.

Table 1: Recommended Catalytic Systems for Initial Screening

Palladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Notes
Pd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄ (2.0-3.0)Dioxane/H₂O (10:1)80-110A robust system for many challenging couplings.[1]
Pd₂(dba)₃ (1-2)XPhos (2-4)Cs₂CO₃ (2.0-3.0)Toluene or 2-MeTHF80-110Often effective for electron-deficient substrates.[5]
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0-3.0)Dioxane/H₂O (4:1)90-100A classical catalyst, may require higher loading.
Pd(dppf)Cl₂ (2-3)-Na₂CO₃ (2.0)Acetonitrile/H₂O (9:1)80-90Effective in a variety of Suzuki couplings.[6]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. This protocol should be used as a starting point for optimization.

General Protocol for Suzuki-Miyaura Coupling

Reagents and Materials:

  • This compound

  • Aryl/heteroaryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Degassed solvent (e.g., dioxane and water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl/heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1]

  • Catalyst and Ligand Addition: In a separate vial, the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) are added.[1]

  • Inert Atmosphere: The Schlenk tube containing the reactants is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: The degassed solvent (e.g., dioxane/water mixture) is added to the Schlenk tube via syringe.[1]

  • Reaction: The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for the required time. Reaction progress should be monitored by a suitable technique such as TLC or LC-MS.[1]

  • Work-up: After the reaction is complete, it is cooled to room temperature. The mixture is then diluted with an organic solvent like ethyl acetate and washed with water and brine.[1]

  • Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure.[1]

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired coupled product.[1]

Visualizing the Workflow and Catalytic Relationships

To better understand the experimental process and the interplay of the catalytic components, the following diagrams are provided.

G reagent_prep Reagent Preparation (Boronic Acid, Halide, Base) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup catalyst_prep Catalyst/Ligand Preparation catalyst_prep->reaction_setup solvent_add Degassed Solvent Addition reaction_setup->solvent_add heating Heating and Stirring (Reaction Monitoring) solvent_add->heating workup Aqueous Workup (Extraction) heating->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

G cluster_catalytic_cycle Key Components and Their Roles cluster_optimization Optimization Targets pd_source Palladium Source (e.g., Pd(OAc)₂) ligand Ligand (e.g., SPhos) pd_source->ligand Forms Active Catalyst yield Reaction Yield pd_source->yield base Base (e.g., K₃PO₄) ligand->base Influences Basicity and Solubility ligand->yield time Reaction Time ligand->time base->pd_source Activates Boronic Acid purity Product Purity base->purity

References

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific challenges you may encounter when using this compound in Suzuki coupling reactions, focusing on the common issue of low yield.

Q1: I am experiencing very low to no yield in my Suzuki coupling reaction. What are the initial checks I should perform?

A1: Low yields in Suzuki couplings can often be traced back to fundamental issues with reagents or the reaction setup. A systematic check is the best first step:

  • Reagent Quality and Stability: Boronic acids can degrade over time, especially when exposed to air or moisture.[1][2] this compound, being an electron-deficient boronic acid, may be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] It is crucial to use a fresh, high-purity batch of the boronic acid.

  • Catalyst and Ligand Integrity: The palladium catalyst, particularly Pd(0), is the active species in the catalytic cycle.[2] Oxygen can lead to catalyst decomposition and the homocoupling of boronic acids.[2] Ensure your palladium source and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent oxidation.[1]

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and any phosphine ligands.[1][3] Ensure your reaction vessel was properly purged with an inert gas like argon or nitrogen before starting the reaction.

  • Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents, as residual oxygen can deactivate the catalyst.[1] The purity of your base is also important.

Q2: My main issue appears to be the degradation of the boronic acid, likely through protodeboronation. How can I minimize this side reaction?

A2: Protodeboronation is a common challenge, especially with electron-deficient boronic acids.[1] The ortho-fluoro group on your substrate can exacerbate this issue. Here are several strategies to mitigate it:

  • Use of More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative like a pinacol ester or a potassium trifluoroborate salt.[4][5] These reagents tend to release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[1][4]

  • Choice of Base: The base is crucial for activating the boronic acid for transmetalation.[4][6] However, overly harsh basic conditions can promote protodeboronation.[7] A screen of bases is often necessary. While strong bases like Cs₂CO₃ can be effective, milder bases like K₃PO₄ or even KF should be considered.[4][5]

  • Reaction Temperature and Time: Lowering the reaction temperature and shortening the reaction time can reduce the extent of protodeboronation.[1] Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.

Q3: I observe the formation of significant side products, such as the homocoupling of my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling, the self-coupling of the boronic acid to form a biaryl byproduct, is a common side reaction.[7]

  • Oxygen Contamination: This side reaction is often promoted by the presence of oxygen.[2][7] Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.

  • Palladium(II) Species: The presence of Pd(II) species, which can occur when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state, can also promote homocoupling.[4] Using a Pd(0) source like Pd(PPh₃)₄ or ensuring efficient reduction of a Pd(II) precatalyst can help.[5]

  • Reaction Conditions: Slower addition of the boronic acid or running the reaction at a lower temperature might favor the desired cross-coupling pathway over homocoupling.[5]

Q4: The steric hindrance from the ortho-fluoro and meta-propoxy groups seems to be affecting the reaction. How can I improve the yield for this sterically hindered substrate?

A4: Steric hindrance can slow down the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[3][5]

  • Ligand Choice: For sterically hindered substrates, the use of bulky and electron-rich phosphine ligands is often necessary.[3][5] Buchwald-type ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, are excellent choices to promote the reaction.[4][5] These ligands stabilize the palladium catalyst and facilitate the challenging steps of the catalytic cycle.[4]

  • Catalyst System: Consider using more robust, air-stable palladacycle precatalysts which can be highly active for challenging couplings.[2]

  • Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for sterically demanding couplings, but this must be balanced with the risk of increased side reactions like protodeboronation.[4]

Data Presentation: Optimizing Reaction Parameters

The following tables provide a starting point for optimizing the Suzuki coupling of this compound. The effectiveness of each component is highly dependent on the specific coupling partner and other reaction conditions.

Table 1: Comparison of Common Palladium Catalysts and Ligands

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient and sterically hindered ones.[8]Air-sensitive, higher cost.[8]1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[8]Air-sensitive, higher cost.[8]1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available and well-understood.[8]Lower activity for challenging substrates; may require higher temperatures.[8]2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates and relatively air-stable.[8]May not be as active as Buchwald-type systems for this specific substrate.[8]2-5

Table 2: Screening of Bases and Solvents

BaseSolvent SystemRationale and Considerations
K₃PO₄Toluene/H₂O or Dioxane/H₂OOften effective for challenging couplings, including those with heteroaryl substrates.[4][5] Promotes high reaction rates.[8]
K₂CO₃Dioxane/H₂O or Ethanol/H₂OA common and moderately strong base.[8]
Cs₂CO₃THF or DioxaneA strong base that can accelerate slow reactions.[8]
KFToluene or THF (anhydrous)A milder base that can be effective in anhydrous conditions, potentially reducing protodeboronation.[5][6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for the specific aryl halide coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the this compound, aryl halide, and finely powdered base.[2]

  • Inert Atmosphere: Seal the vessel and perform three cycles of evacuating and backfilling with an inert gas to ensure an oxygen-free environment.[1]

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and ligand.[2]

  • Solvent Addition: Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Reaction Execution: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2][4]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1][4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L2) Complex OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L2) Complex Transmetalation->PdII_Ar Boronate Ar'B(OR)3- (from Boronic Acid + Base) Boronate->Transmetalation Base RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' Coupled Product RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Quality (Boronic Acid, Catalyst, Base, Solvent) Start->CheckReagents CheckSetup Verify Inert Atmosphere & Degassing Start->CheckSetup Protodeboronation Suspect Protodeboronation? CheckReagents->Protodeboronation CheckSetup->Protodeboronation Homocoupling Significant Homocoupling? Protodeboronation->Homocoupling No OptimizeBase Screen Bases (K3PO4, KF, Cs2CO3) Protodeboronation->OptimizeBase Yes UseEster Use Pinacol Ester or Trifluoroborate Salt Protodeboronation->UseEster Yes StericHindrance Steric Hindrance Issue? Homocoupling->StericHindrance No ImproveDegassing Improve Degassing Use Pd(0) Source Homocoupling->ImproveDegassing Yes OptimizeLigand Use Bulky Ligand (SPhos, XPhos) StericHindrance->OptimizeLigand Yes OptimizeTemp Optimize Temperature & Time StericHindrance->OptimizeTemp Yes Success Improved Yield StericHindrance->Success No OptimizeBase->Success UseEster->Success OptimizeLigand->Success OptimizeTemp->Success ImproveDegassing->Success

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: Suzuki-Miyaura Coupling of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the homocoupling of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction with this compound?

A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent, in this case, this compound, react with each other to form a symmetrical biaryl compound. This byproduct consumes the valuable boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification due to its structural similarity to the target molecule.

Q2: What are the primary causes of homocoupling in my palladium-catalyzed Suzuki reaction?

A2: The main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Palladium(0) catalyst to Palladium(II). These Pd(II) species are known to promote the homocoupling of boronic acids. Furthermore, if a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.

Q3: How does my choice of palladium catalyst and ligand impact the formation of the homocoupling byproduct?

A3: The selection of the palladium source and the associated ligand is critical in minimizing homocoupling.

  • Palladium Source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it does not require an in-situ reduction step that can be a source of homocoupling. If a Pd(II) precatalyst is used, the addition of a mild reducing agent can help to minimize the concentration of free Pd(II).

  • Ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended. These ligands can accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, which is susceptible to side reactions like homocoupling.

Q4: What is the role of the base in the Suzuki reaction, and how does its choice affect homocoupling?

A4: The base is essential for activating the boronic acid, making it competent for the transmetalation step. However, the choice and strength of the base can influence side reactions. Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote side reactions compared to strong bases like sodium hydroxide.

Q5: Can the solvent and reaction temperature influence the extent of homocoupling?

A5: Yes, both solvent and temperature are critical parameters. Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF), often in combination with water, are commonly used and can be effective in minimizing homocoupling. The reaction temperature should be optimized; while higher temperatures can increase the reaction rate, excessive heat can lead to catalyst decomposition and an increase in side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Significant formation of homocoupled byproduct 1. Presence of dissolved oxygen.1a. Rigorously degas the solvent and reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes. 1b. For complete oxygen removal, perform three to five freeze-pump-thaw cycles.
2. Use of a Pd(II) precatalyst.2a. Switch to a Pd(0) catalyst source like Pd(PPh₃)₄. 2b. If using a Pd(II) precatalyst, add a mild reducing agent such as potassium formate (HCO₂K).
3. Suboptimal choice of ligand.3. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos to accelerate the desired cross-coupling over homocoupling.
Low yield of the desired cross-coupled product 1. Inefficient catalyst turnover.1. Ensure the purity of all reagents and the dryness of the solvent.
2. Catalyst deactivation.2. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition.
3. Incomplete reaction.3. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary.
Difficult purification of the final product 1. Co-elution of the desired product with the homocoupled byproduct.1

optimization of reaction conditions for 6-Bromo-2-fluoro-3-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromo-2-fluoro-3-propoxyphenylboronic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction conditions and resolve common issues encountered during its use in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments. A systematic approach to troubleshooting is often the most effective.

Issue 1: Low or No Product Yield

Low or no yield is a common problem in Suzuki-Miyaura coupling reactions. Several factors can contribute to this issue.

  • Initial Checks:

    • Reagent Integrity: Verify the purity and stability of all reagents, including the aryl halide, base, and solvent. Boronic acids can degrade over time, especially if exposed to moisture.

    • Catalyst Activity: Ensure the palladium catalyst is active. Many palladium sources are sensitive to air and moisture. Consider using a fresh batch or an air-stable precatalyst.[1]

    • Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.[1]

  • Systematic Optimization: If initial checks do not resolve the issue, a methodical optimization of reaction parameters is necessary.

    Troubleshooting_Workflow Start Low or No Yield Reagent_Check 1. Reagent Integrity Check - Fresh Boronic Acid? - Active Catalyst? - Dry & Degassed Solvent? - Anhydrous Base? Start->Reagent_Check Catalyst_Screen 2. Catalyst & Ligand Screening - Try different Pd sources (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃). - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). Reagent_Check->Catalyst_Screen If reagents are fine Base_Solvent 3. Base & Solvent Optimization - Screen bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF). - Vary solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). Catalyst_Screen->Base_Solvent Temp_Time 4. Temperature & Time Adjustment - Incrementally increase temperature. - Monitor reaction over time by TLC/LC-MS. Base_Solvent->Temp_Time End Optimized Conditions Temp_Time->End

    A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Issue 2: Significant Side Reactions Observed (e.g., Protodeboronation, Homocoupling)

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It is a common side reaction, especially with electron-rich boronic acids.[1]

    • Mitigation Strategies:

      • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

      • Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous conditions can significantly reduce its occurrence.[1]

  • Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

    • Mitigation Strategies:

      • Ensure Inert Atmosphere: The presence of oxygen is a primary cause of boronic acid homocoupling.[1] Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.

      • Control Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.

Frequently Asked Questions (FAQs)

Q1: I am struggling with this sterically hindered boronic acid, which has substituents at both ortho positions (bromo and fluoro). What specific conditions should I try?

A1: Steric hindrance from the ortho-substituents on this compound can slow down the key steps of the Suzuki-Miyaura catalytic cycle. More forcing conditions and specialized catalysts are often required.[1]

  • Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they can accelerate the reaction.[1]

  • Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier associated with sterically demanding substrates.

  • Choice of Base and Solvent: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often beneficial. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are commonly used.

Q2: How do the electronic properties of the fluoro and bromo substituents on the boronic acid affect the reaction?

A2: Both fluorine and bromine are electron-withdrawing groups. Generally, electron-withdrawing groups on the arylboronic acid can decrease its nucleophilicity, potentially slowing the transmetalation step. However, the overall electronic nature of the ring, including the electron-donating propoxy group, will influence reactivity. Careful optimization of the base and catalyst system is key to balancing these electronic effects.

Q3: My boronic acid appears to be decomposing upon storage. How can I improve its stability?

A3: Boronic acids can be prone to dehydration to form cyclic boroxines or degradation via protodeboronation.

  • Storage: Store this compound in a cool, dry place, preferably in a desiccator under an inert atmosphere.

  • Use of Boronate Esters: For improved stability, consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester. These are generally more resistant to degradation and can be used directly in many Suzuki coupling protocols.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes general conditions that can be used as a starting point for the optimization of Suzuki-Miyaura reactions involving substituted arylboronic acids.

ParameterCondition 1Condition 2Condition 3Reference
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(dppf)Cl₂ (2-3 mol%)Pd₂(dba)₃ with a ligand like SPhos or XPhos (1-2 mol% Pd)[2][3]
Base Na₂CO₃ (2 M aqueous solution)K₃PO₄ (2-3 equivalents)Cs₂CO₃ (2 equivalents)[2][4]
Solvent System Toluene / H₂O1,4-Dioxane / H₂O (4:1)Anhydrous DMF or Dioxane[2][4]
Temperature 80 - 100 °C90 - 110 °C100 - 120 °C[4]
Typical Substrates Simple aryl bromidesElectron-rich or -poor aryl halidesSterically hindered aryl halides[1]

Experimental Protocols & Workflows

General Protocol for a Trial Suzuki-Miyaura Reaction

This protocol provides a starting point for your experiments. The amounts and reaction time may need to be optimized.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the chosen palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents), and the base (e.g., K₂CO₃, 2 equivalents).[4]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[2][4]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[4]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow Setup 1. Reaction Setup (Boronic Acid, Aryl Halide, Catalyst, Base) Inert 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) Setup->Inert Solvent 3. Add Degassed Solvents Inert->Solvent React 4. Heat and Stir Solvent->React Monitor 5. Monitor Progress (TLC / LC-MS) React->Monitor Workup 6. Aqueous Workup (Extraction & Drying) Monitor->Workup Reaction Complete Purify 7. Purification (Column Chromatography) Workup->Purify Product Pure Product Purify->Product

A typical experimental workflow for Suzuki-Miyaura coupling reactions.

Logical Relationships in Suzuki-Miyaura Reaction Optimization

The success of the reaction depends on the interplay of several factors. The following diagram illustrates the key relationships to consider during optimization.

// Nodes Substrate [label="Substrate\n(Steric/Electronic Properties)", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Catalyst System\n(Pd Source & Ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base\n(Strength & Solubility)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="Solvent\n(Polarity & Biphasic/Anhydrous)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome [label="Reaction Outcome\n(Yield, Purity, Rate)", shape=rectangle, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Substrate -> Catalyst [label="influences choice of"]; Substrate -> Base [label="influences choice of"]; Catalyst -> Outcome [label="determines"]; Base -> Outcome [label="affects"]; Solvent -> Outcome [label="affects"]; Base -> Catalyst [label="activates", dir=both]; Solvent -> Base [label="impacts solubility of"]; }

Interdependencies of key parameters in Suzuki-Miyaura reaction optimization.

References

dealing with protodeboronation of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the protodeboronation of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern when working with this compound?

A: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of the corresponding deborylated impurity, 1-Bromo-3-fluoro-2-propoxybenzene. This reaction consumes the starting material, leading to reduced yields in coupling reactions (e.g., Suzuki-Miyaura coupling) and complicating the purification of the desired product.[2] The presence of electron-withdrawing fluorine and bromine atoms on the phenyl ring can make this particular boronic acid more susceptible to protodeboronation.

Q2: What are the primary factors that can cause protodeboronation of this compound?

A: Several factors can promote the protodeboronation of arylboronic acids, including:

  • pH: The reaction is often accelerated under both acidic and basic conditions.[1][3] Basic conditions, commonly used in Suzuki-Miyaura coupling, can be particularly problematic.[4]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.

  • Aqueous Media: The presence of water can facilitate the protonolysis of the C-B bond.[4]

  • Catalyst System: The choice of palladium catalyst and ligands can influence the competition between the desired coupling reaction and protodeboronation.[1]

  • Reaction Time: Longer reaction times can lead to increased levels of the protodeboronated byproduct.

Q3: How should I store this compound to ensure its stability?

A: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent decomposition.

Q4: Are there alternative reagents I can use to circumvent protodeboronation?

A: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester or an MIDA (N-methyliminodiacetic acid) boronate ester, can significantly enhance stability.[1][2] These derivatives often exhibit a "slow-release" of the active boronic acid under reaction conditions, keeping its concentration low and thereby minimizing protodeboronation.[1] Potassium trifluoroborate salts are another class of stable derivatives that can be used in coupling reactions.

Troubleshooting Guide

Issue Potential Cause Suggested Solution(s)
Low yield of desired cross-coupling product and significant formation of 1-Bromo-3-fluoro-2-propoxybenzene. High rate of protodeboronation of the free boronic acid.1. Use a protected form: Convert the boronic acid to its pinacol or MIDA ester before the coupling reaction. 2. Optimize the base: Use a weaker base (e.g., K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH) to reduce the rate of base-catalyzed protodeboronation.[2] 3. Lower the reaction temperature: If feasible for the coupling reaction, reducing the temperature can decrease the rate of protodeboronation.[2] 4. Anhydrous conditions: Ensure the use of anhydrous solvents and reagents to minimize water-mediated protodeboronation.[2]
Suboptimal catalyst system.1. Choose a highly active catalyst: Employ a high-activity palladium catalyst and a suitable ligand (e.g., bulky, electron-rich phosphine ligands like SPhos or XPhos) to accelerate the cross-coupling, making it more competitive against protodeboronation.[2] 2. Screen catalysts: Test different palladium sources and ligands to find the optimal combination for your specific substrates.
Inconsistent reaction outcomes. Degradation of the boronic acid starting material.1. Check the purity: Before use, verify the purity of the this compound using techniques like NMR spectroscopy to check for the presence of the protodeboronated impurity. 2. Proper storage: Ensure the compound is stored under the recommended cool, dry, and inert conditions.
Difficulty in purifying the final product due to the protodeboronated byproduct. Similar polarity of the product and byproduct.1. Optimize reaction conditions: Focus on minimizing the formation of the impurity by implementing the strategies mentioned above. 2. Chromatography optimization: Carefully screen different solvent systems and stationary phases for column chromatography to achieve better separation.

Experimental Protocols

Protocol 1: Conversion of this compound to its Pinacol Ester

This protocol describes a general method to protect the boronic acid as a more stable pinacol ester, which can help mitigate protodeboronation.

Materials:

  • This compound

  • Pinacol

  • Anhydrous toluene or THF

  • Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq) and pinacol (1.1 eq).

  • Add anhydrous toluene to the flask.

  • If using toluene, attach a Dean-Stark apparatus and a condenser. Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

  • If using THF, add activated 4Å molecular sieves and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or NMR).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude pinacol ester can often be used directly in the subsequent coupling reaction or purified by column chromatography on silica gel if necessary.

Visualizing Protodeboronation

Chemical Pathway of Protodeboronation

Protodeboronation_Pathway A 6-Bromo-2-fluoro-3- propoxyphenylboronic acid B Arylboronate Anion [ArB(OH)3]- A->B C 1-Bromo-3-fluoro- 2-propoxybenzene (Protodeboronated Product) B->C + H+ D B(OH)3 or B(OH)4- B->D + H+

Caption: Base-catalyzed protodeboronation pathway.

Experimental Workflow to Minimize Protodeboronation

Experimental_Workflow Start Start: Suzuki-Miyaura Coupling with This compound Check_Protodeboronation Is protodeboronation > 5%? Start->Check_Protodeboronation Step1 Option 1: Convert to Pinacol Ester Check_Protodeboronation->Step1 Yes Step2 Option 2: Optimize Reaction Conditions Check_Protodeboronation->Step2 Yes Proceed Proceed with Coupling Reaction Check_Protodeboronation->Proceed No Step1->Proceed SubStep2a Use Weaker Base (e.g., K3PO4, Cs2CO3) Step2->SubStep2a SubStep2b Lower Temperature Step2->SubStep2b SubStep2c Use High-Activity Catalyst Step2->SubStep2c SubStep2a->Proceed SubStep2b->Proceed SubStep2c->Proceed

Caption: Decision workflow for troubleshooting protodeboronation.

References

improving solubility of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered when using 6-Bromo-2-fluoro-3-propoxyphenylboronic acid in reaction mixtures. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my primary reaction solvent. What are my immediate options?

Poor solubility is a common issue with complex arylboronic acids. Your immediate troubleshooting steps should focus on altering the solvent system and reaction conditions.

  • Introduce a Co-solvent: The most effective initial strategy is to use a co-solvent system.[1] For reactions in organic solvents like dioxane or toluene, adding a small amount of water is a common practice in Suzuki-Miyaura couplings.[2] For aqueous reactions, polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be effective.[1] Start by adding the co-solvent in small increments (e.g., 5-10% of the total volume).[1]

  • Apply Gentle Heating: The solubility of boronic acids generally increases with temperature.[1][3] You can gently heat the mixture while stirring to facilitate dissolution. However, be cautious to ensure the temperature is compatible with the stability of all reactants, catalysts, and products.[1]

  • Sonication: Sonication can help break up solid aggregates and aid in the dissolution process.

Q2: What are the best starting solvents to consider for this boronic acid?

While specific data for this compound is limited, data from analogous compounds like phenylboronic acid and its derivatives suggest the following:

  • Ethers: Linear or cyclic ethers, such as dipropyl ether or dioxane, are often excellent solvents for boronic acids.[4]

  • Ketones: Solvents like acetone and 3-pentanone have demonstrated good solubility for phenylboronic acids.[4][5]

  • Aprotic Polar Solvents: DMF and THF are also frequently used, particularly in Suzuki-Miyaura reactions.[2]

  • Halogenated Solvents: Chloroform has been shown to be a moderately good solvent for some boronic acids.[4]

The choice of solvent can significantly impact reaction efficiency, so empirical determination for your specific system is recommended.[4]

Q3: I'm running a Suzuki-Miyaura coupling. How does my choice of base affect the solubility of the boronic acid?

The base is a critical component and its choice is interdependent with the solvent.[6] In Suzuki couplings, a base is required to activate the boronic acid for transmetalation.[7]

  • Inorganic Bases: Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are common. They are often used in aqueous/organic biphasic systems. For these systems to be effective, the base must be at least partially soluble in the aqueous phase to deprotonate the boronic acid, forming a more soluble boronate salt that can then interact with the catalyst at the phase interface.

  • Solubility of Base: If the base itself is poorly soluble, it can hinder the reaction. Ensure the base is finely powdered for anhydrous reactions to maximize surface area.[6] In biphasic reactions, vigorous stirring is essential to promote interaction between the phases.[6]

Q4: My reaction is giving low yields and I see byproducts. Could this be related to poor solubility?

Absolutely. Poor solubility can lead to several side reactions that reduce the yield of your desired product.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It is a common side reaction, especially in the presence of water and strong bases.[6][8][9] If your starting material is not fully dissolved, it may have prolonged exposure to these conditions, increasing the likelihood of this side reaction.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[1] This is often promoted by the presence of oxygen, so ensuring your reaction is properly degassed and run under an inert atmosphere is crucial.[1][6] Poor solubility can create a non-homogeneous mixture where localized concentrations might favor side reactions.

  • Dehydration to Boroxine: Boronic acids can dehydrate to form a cyclic trimeric anhydride called a boroxine.[1][4] This can be an issue during storage and in the reaction mixture, and the boroxine often has different solubility characteristics than the parent acid.[4]

Q5: Should I consider converting the boronic acid to an ester or another derivative to improve solubility and stability?

Yes, this is an excellent and highly recommended strategy, especially if other methods fail.

  • Boronate Esters (e.g., Pinacol Esters): Converting the boronic acid to a boronate ester, such as a pinacol ester, can significantly improve solubility in organic solvents and increase stability.[4][8] These esters are generally less polar and do not have the hydrogen-bonding capabilities of the free acid, making them more compatible with apolar solvents.[8] They can be prepared via methods like the Miyaura borylation.[8]

  • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates a crystalline solid that is often more stable and can be used directly in coupling reactions, particularly in protic solvents.[6]

Troubleshooting Guide

Symptom / Observation Possible Cause Suggested Solution
Starting material remains a solid suspension in the solvent.Poor solubility of the boronic acid in the chosen solvent.1. Add a co-solvent (e.g., water, DMF, DMSO).[1] 2. Gently heat the reaction mixture.[1] 3. Use sonication to aid dissolution. 4. Switch to a more suitable solvent like dioxane or an ether.[4]
Reaction is sluggish or fails to proceed to completion.1. Low concentration of dissolved boronic acid. 2. Catalyst deactivation.[1] 3. Insufficiently active base/solvent system.1. Implement solubility enhancement techniques (co-solvent, heat). 2. Ensure the reaction is properly degassed to prevent catalyst oxidation.[6] 3. For Suzuki coupling, ensure vigorous stirring for biphasic systems and consider a different base-solvent combination.[6]
Significant amount of protodeboronated byproduct is observed.Degradation of boronic acid due to excess water or strong base.[6][8]1. Use anhydrous reaction conditions.[6] 2. Switch to a milder base, such as potassium fluoride (KF).[6] 3. Convert the boronic acid to a more stable boronate ester derivative.[4][8]
Homocoupling of the boronic acid is a major side product.Presence of oxygen in the reaction mixture.[1][6]1. Thoroughly degas all solvents before use. 2. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[1]

Quantitative Solubility Data for Phenylboronic Acid Analogs

Disclaimer: The following data is for structurally analogous compounds, not this compound. It is provided as a reference to guide solvent selection and demonstrate solubility trends.

Table 1: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Solvents (Mole Fraction, x) [10]

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acid (x)meta-Isobutoxyphenylboronic Acid (x)para-Isobutoxyphenylboronic Acid (x)
Chloroform 293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone 293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone 293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.076
323.150.3750.1300.108

Experimental Protocols

Protocol 1: Screening for an Optimal Co-Solvent System

Principle: A mixture of solvents can create a polarity environment that is more favorable for dissolving a substrate than a single solvent.[1] This protocol outlines a small-scale screening method to identify an effective co-solvent.

Methodology:

  • Setup: In separate small vials, add a pre-weighed amount of this compound (e.g., 10 mg).

  • Primary Solvent Addition: To each vial, add a measured volume of your primary reaction solvent (e.g., 0.5 mL of dioxane).

  • Co-solvent Titration: Add a potential co-solvent (e.g., water, DMF) to each vial in small, measured increments (e.g., 0.05 mL) with stirring.

  • Observation: After each addition, stir or sonicate the mixture for 1-2 minutes and observe for dissolution.

  • Determination: Record the solvent system and ratio that achieves complete dissolution at your desired reaction temperature (room temperature or heated).

Protocol 2: Formation of a Diethanolamine Adduct for Improved Stability and Solubility

Principle: Complexing the boronic acid with diethanolamine forms a stable, crystalline solid that can often be more easily handled and dissolved in protic solvents for subsequent reactions.[6]

Methodology:

  • Dissolution: In a suitable vial equipped with a stir bar, dissolve the this compound (1.0 equivalent) in a minimal amount of a solvent like methylene chloride.

  • Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise.

  • Precipitation: A precipitate should form. Continue stirring the resulting slurry for 15-20 minutes.

  • Isolation: Isolate the white solid product via vacuum filtration.

  • Drying: Wash the collected solid with a small amount of cold solvent and dry it under vacuum. This adduct can now be used directly in your coupling reaction.[6]

Visualizations

Troubleshooting_Workflow start Poor solubility of This compound observed action1 Add a co-solvent (e.g., Water, DMF, DMSO) in 5-10% increments start->action1 decision1 Is gentle heating permissible for the reaction? action2 Gradually heat mixture while stirring decision1->action2  Yes decision2 Is solubility still insufficient? decision1->decision2 No action1->decision1 action2->decision2 action3 Consider alternative primary solvent (e.g., Dioxane, THF, Acetone) action3->decision2 decision2->action3  Yes action4 Prepare a derivative for improved solubility & stability decision2->action4 Yes, significantly sub_action4a Form Pinacol Ester action4->sub_action4a sub_action4b Form Diethanolamine Adduct action4->sub_action4b

Caption: A workflow for troubleshooting the solubility of this compound.

Factors_Affecting_Solubility center Boronic Acid Solubility side_reactions Side Reactions (Protodeboronation, Homocoupling) center->side_reactions Poor solubility can lead to solvent Primary Solvent Choice (e.g., Dioxane, Toluene, THF) solvent->center cosolvent Co-Solvent Addition (e.g., H2O, DMF) cosolvent->center temperature Temperature temperature->center base Base Selection (for Suzuki Coupling) base->center derivative Derivative Formation (Esters, Adducts) derivative->center

Caption: Key factors influencing the solubility of arylboronic acids in reaction mixtures.

References

Technical Support Center: Catalyst Deactivation in Reactions with 6-Bromo-2-fluoro-3-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-Bromo-2-fluoro-3-propoxyphenylboronic acid in catalytic reactions, primarily focusing on the Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura coupling reactions are common and can stem from several factors. When working with this compound, the primary aspects to verify are:

  • Catalyst Activity: Ensure the palladium catalyst is active. The active species is typically Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch of catalyst or an air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1] It is crucial to thoroughly degas all solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.

  • Reagent Purity and Stability: Verify the purity of all reagents, including the aryl halide, the base, and this compound itself. Boronic acids can degrade over time, particularly through protodeboronation.

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of the starting materials or products. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.

Q2: I am observing significant homocoupling of this compound. How can this be minimized?

A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen. To minimize homocoupling:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods such as freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire experimental setup and duration of the reaction.

  • Reaction Temperature: In some cases, lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.

  • Stoichiometry: A slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess may favor homocoupling.

Q3: What is protodeboronation and how can I prevent it when using this compound?

A3: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohols) in the reaction mixture. This leads to the consumption of the boronic acid and a reduction in the yield of the desired product. To mitigate protodeboronation:

  • Use Anhydrous Conditions: Employ dry solvents and reagents, and ensure the reaction is protected from atmospheric moisture.

  • Choice of Base: The choice of base can influence the rate of protodeboronation. In some cases, weaker bases may be preferable.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the susceptibility to protodeboronation.

Q4: Could impurities in my this compound be poisoning the catalyst?

A4: Yes, impurities in the starting materials are a known cause of catalyst deactivation. For instance, residual sulfur-containing compounds from the synthesis of precursors can act as potent palladium catalyst poisons. If you suspect impurities, consider the following:

  • Purification of the Boronic Acid: Recrystallize or perform column chromatography on the this compound.

  • Trace Metal Analysis: If catalyst poisoning is a persistent issue, consider trace metal analysis of your starting materials to identify potential inhibitors.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is the most common issue encountered. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

Caption: Stepwise workflow for troubleshooting low-yield reactions.

Issue 2: Formation of Significant Byproducts

The presence of significant byproducts, such as homocoupled products or protodeboronated starting material, indicates a non-optimal reaction pathway.

Troubleshooting Workflow for Byproduct Formation

Caption: Logical steps for addressing significant byproduct formation.

Data Presentation

The following tables provide representative data for Suzuki-Miyaura coupling reactions of fluorinated aryl bromides with various boronic acids. While not specific to this compound, these results offer a valuable baseline for expected reactivity and yields under different conditions.

Table 1: Effect of Temperature on the Conversion of 1-bromo-4-fluorobenzene with Different Boronic Acids.

Boronic AcidTemperature (°C)Conversion after 3h (%)Conversion after 24h (%)
Phenylboronic acid70~85~95
Phenylboronic acid110~90>99
4-Fluorophenylboronic acid70~80~98
4-Fluorophenylboronic acid110~95>99

Data adapted from a study on a heterogeneous palladium catalyst. Reaction conditions are not identical to all systems but show general trends.[2]

Table 2: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Challenging Substrates.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄1-chloro-2-nitrobenzenePhenylboronic acidK₂CO₃Toluene/H₂O10095
Pd(dppf)Cl₂2-bromopyridine3-pyridylboronic acidK₃PO₄Dioxane8088
Pd(OAc)₂ / SPhos4-chloroanisolePhenylboronic acidK₃PO₄Toluene10096

This table summarizes data from various sources to provide a qualitative guide for catalyst selection with electronically challenging substrates.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling reaction. Optimization of specific parameters may be necessary for different coupling partners.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

G A Combine Reactants and Base B Add Catalyst A->B C Inert Atmosphere Exchange B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor Reaction Progress E->F G Workup F->G H Purification G->H

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Technical Support Center: Purification Strategies for Products from 6-Bromo-2-fluoro-3-propoxyphenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from reactions involving 6-Bromo-2-fluoro-3-propoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used?

This compound is primarily used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The most common applications include:

  • Suzuki-Miyaura Coupling: To create biaryl structures by coupling with aryl halides or triflates. This is one of the most efficient methods for C-C bond formation.

  • Chan-Lam Coupling: For the formation of aryl ethers or aryl amines by reacting with alcohols or amines, respectively. This reaction is typically catalyzed by copper complexes and can often be performed under mild conditions in the open air.[1][2]

  • Buchwald-Hartwig Amination: A palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling with amines.[3][4]

Q2: What are the typical impurities I can expect in my crude product mixture?

The impurities in your reaction mixture will depend on the specific reaction, but common byproducts and unreacted materials include:

  • Unreacted Starting Materials: Residual this compound and the coupling partner (e.g., aryl halide, amine, or alcohol).

  • Homocoupled Byproducts: Symmetrical biaryls formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[5][6] This can be exacerbated by the presence of oxygen.[6][7]

  • Protodeborylated Byproduct: The replacement of the boronic acid group with a hydrogen atom, forming 1-bromo-3-fluoro-2-propoxybenzene. This is a common side reaction for boronic acids, especially under harsh conditions or in the presence of water.[5][6][8]

  • Residual Catalyst: Traces of palladium or copper catalysts used in the reaction. These need to be removed, especially in pharmaceutical applications, due to their toxicity.[5]

  • Inorganic Salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates).[5]

Troubleshooting Guides

Issue 1: Difficulty in Removing Unreacted Boronic Acid

Symptom: NMR or LC-MS analysis of the purified product still shows the presence of this compound.

Troubleshooting Steps:

  • Aqueous Basic Wash: A common first step is an aqueous work-up.[5] During the work-up, washing the organic layer with a mild aqueous base (e.g., 1M NaOH or Na2CO3) can help remove unreacted boronic acid by converting it to the more water-soluble boronate salt.[9]

  • Extraction with a Diol: Boronic acids can form stable complexes with diols. Washing the organic layer with a solution containing a diol like sorbitol can facilitate the extraction of the boronic acid into the aqueous phase.[10]

  • Chromatography:

    • Normal Phase Silica Gel: Boronic acids can sometimes be challenging to purify by standard silica gel chromatography due to their polarity and potential for streaking. However, it is often a viable method.

    • Modified Silica Gel: Using silica gel impregnated with boric acid can sometimes improve the separation of boronic esters.[11][12] While your product is not a boronic ester, this technique highlights how modifying the stationary phase can be beneficial.

    • Reverse Phase Chromatography (e.g., C18): This can be an effective alternative if normal phase chromatography fails, especially for polar compounds.[10]

  • Crystallization: If your desired product is a solid, recrystallization can be a highly effective method for removing impurities.[13] Experiment with different solvent systems to find one where your product has high solubility at elevated temperatures and low solubility at room temperature, while the boronic acid impurity remains in solution.[14]

Issue 2: Presence of Homocoupled Byproducts

Symptom: The final product is contaminated with symmetrical biaryls.

Troubleshooting Steps:

  • Reaction Optimization: The best way to deal with homocoupling is to prevent its formation. Ensure the reaction is thoroughly degassed with an inert gas (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling.[5][7] Using a Pd(0) catalyst source directly might also reduce homocoupling that can occur during the in-situ reduction of a Pd(II) precatalyst.[5]

  • Chromatography: Homocoupled byproducts often have different polarity compared to the desired cross-coupled product, making them separable by column chromatography. Careful selection of the eluent system and potentially using a shallow solvent gradient can improve separation.[5]

  • Crystallization: The difference in symmetry and intermolecular packing forces between the desired product and the homocoupled byproduct can often be exploited through crystallization.[15]

Issue 3: Residual Palladium or Copper Catalyst in the Final Product

Symptom: The product has a dark color, or trace metal analysis indicates the presence of the catalyst.

Troubleshooting Steps:

  • Filtration through Celite or Silica: After the reaction, filtering the mixture through a pad of Celite or a short plug of silica gel can remove a significant portion of the catalyst.[15]

  • Aqueous Work-up with Chelating Agents: Washing the organic layer with an aqueous solution of a chelating agent, such as EDTA or thiourea, can help to sequester and remove the metal catalyst.

  • Use of Metal Scavengers: There are commercially available scavengers, which are functionalized silica or polymers designed to bind and remove specific metals from solution.[5] The crude product solution can be stirred with the scavenger, which is then filtered off.

Data Presentation

Table 1: Comparison of Common Purification Techniques

Purification TechniqueTarget ImpuritiesAdvantagesDisadvantages
Aqueous Work-up Inorganic salts, water-soluble impurities, some unreacted boronic acid.[5]Simple, fast, and removes bulk impurities.Not effective for non-polar impurities.
Column Chromatography Unreacted starting materials, homocoupled byproducts, other organic impurities.[5]Highly effective for separating compounds with different polarities.Can be time-consuming and require large volumes of solvent. Boronic acids can be problematic on silica.[10]
Crystallization Byproducts with different solubility profiles, including isomers and homocoupled products.[13]Can provide very high purity product. It is a cost-effective method.[13]Not suitable for oils or products that do not crystallize well. Finding a suitable solvent system can be challenging.[5]
Metal Scavengers Residual palladium or copper catalyst.[5]Highly specific and effective for removing trace metals.Can be expensive.

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.[5]

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with water or brine.[5] To specifically target unreacted boronic acid, a wash with a mild aqueous base (e.g., 1M Na2CO3) can be performed.[9]

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure.

Protocol 2: Flash Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column with an appropriate diameter based on the amount of crude material.

  • Choose an eluent system based on TLC analysis. A common starting point for biaryl compounds is a mixture of hexanes and ethyl acetate.

  • Load the adsorbed crude product onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture.[13]

  • If insoluble impurities are present, filter the hot solution.

  • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum.

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (Water/Brine Wash) start->workup base_wash Optional: Mild Base Wash (e.g., 1M Na2CO3) workup->base_wash drying Dry Organic Layer (e.g., Na2SO4) base_wash->drying concentrate Concentrate drying->concentrate crude_product Crude Product concentrate->crude_product chromatography Column Chromatography crude_product->chromatography crystallization Crystallization crude_product->crystallization scavenger Metal Scavenger Treatment crude_product->scavenger pure_product Pure Product chromatography->pure_product crystallization->pure_product scavenger->pure_product

Caption: General purification workflow for products from cross-coupling reactions.

Troubleshooting_Impurity_Removal cluster_impurities Common Impurities cluster_solutions Purification Strategies boronic_acid Unreacted Boronic Acid base_wash Basic Aqueous Wash boronic_acid->base_wash extraction Diol Extraction boronic_acid->extraction chromatography Column Chromatography boronic_acid->chromatography homocoupled Homocoupled Byproduct homocoupled->chromatography crystallization Crystallization homocoupled->crystallization rxn_opt Reaction Optimization (Degassing) homocoupled->rxn_opt catalyst Residual Catalyst catalyst->chromatography scavengers Metal Scavengers catalyst->scavengers

Caption: Troubleshooting guide for the removal of common impurities.

References

Technical Support Center: Suzuki Coupling with 6-Bromo-2-fluoro-3-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving 6-Bromo-2-fluoro-3-propoxyphenylboronic acid. Our aim is to address specific challenges you may encounter during your experiments, with a focus on the critical role of the base in achieving optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki coupling reaction?

A1: The base is a crucial component in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid. It reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate).[1] This boronate species is more reactive towards the palladium(II) halide complex, facilitating the essential transmetalation step where the organic group from the boron is transferred to the palladium center.[1]

Q2: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the initial troubleshooting steps I should take?

A2: Low yields in Suzuki couplings can often be attributed to several key factors. A systematic check of your reaction setup and reagents is the best first step:

  • Inert Atmosphere: Ensure that your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Oxygen can deactivate the palladium catalyst.

  • Reagent Purity: Verify the purity of your this compound, as boronic acids can degrade over time. Also, ensure your aryl halide coupling partner, solvent, and base are of high purity and anhydrous (if required by the protocol).

  • Catalyst and Ligand Integrity: Use a fresh, active palladium catalyst and ligand. Phosphine-based ligands are susceptible to oxidation.

  • Base Selection and Solubility: The choice and quality of the base are critical. For substrates that are sterically hindered or have sensitive functional groups, the base selection can significantly impact the yield.[2] Ensure the base is finely powdered and, if using a biphasic system, that stirring is vigorous enough to ensure good mixing.[3]

Q3: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich or sterically hindered boronic acids. To mitigate this:

  • Choice of Base: The base can promote protodeboronation. Using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial over stronger bases like sodium hydroxide (NaOH).[3]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[3]

  • Use of Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, which can be less prone to premature decomposition.[4]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to decrease the extent of protodeboronation.

Q4: Can the choice of base affect the reaction with a sterically hindered substrate like this compound?

A4: Absolutely. For sterically hindered substrates, the choice of base is critical. The steric bulk around the boronic acid can impede the formation of the "ate" complex. In such cases, the selection of an appropriate base can make a significant difference in the reaction rate and overall yield. A screening of different bases is often recommended to find the optimal conditions for a specific sterically hindered coupling partner.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inefficient catalyst activation or turnover.Switch to a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).[5]
Incorrect base for the substrate.Screen a panel of bases with varying strengths and properties (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). For sterically hindered substrates, a different base may be required.[6]
Poor solubility of the base.Use a finely powdered base and ensure vigorous stirring. Consider a solvent system where the base has better solubility.
Significant Protodeboronation Base is too strong or reaction conditions are too harsh.Use a milder base (e.g., K₂CO₃, KF).[3] Employ anhydrous conditions and optimize for the lowest effective temperature and shortest reaction time.
Boronic acid instability.Use fresh, high-purity boronic acid or convert it to a more stable pinacol ester.[4]
Formation of Homocoupling Byproducts Presence of oxygen in the reaction.Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
Slow transmetalation step.Optimize the base and solvent to accelerate the transmetalation step. A change in ligand may also be beneficial.
Reaction Stalls Before Completion Catalyst deactivation.The pyridine-like nitrogen on a coupling partner can sometimes coordinate to the palladium and inhibit the catalyst. While not present in your boronic acid, this is a consideration for your coupling partner. Using bulky ligands can sometimes mitigate this.[5]
Base is consumed or loses activity.Ensure an adequate amount of base is used (typically 2-3 equivalents).

Data Presentation: Effect of Base on a Sterically Hindered Suzuki Coupling

The following table summarizes the effect of different bases on the Suzuki coupling of (2-(trifluoromethoxy)phenyl)boronic acid with 2-bromo-1,3-dichloro-5-nitrobenzene, a sterically hindered system. While not the exact substrate, this data provides a useful comparison of base effectiveness in a challenging coupling.

Base Yield (%)
K₂CO₃85
Cs₂CO₃71
NaOH50

Data adapted from a study on Suzuki coupling with large sterically hindered substrates.[6] Reaction conditions: (2-(trifluoromethoxy)phenyl)boronic acid (0.5 mmol), 2-bromo-1,3-dichloro-5-nitrobenzene (0.5 mmol), Pd₂(dba)₃ (5 mol%), Ligand L1 (10 mol%), base (2 equiv), THF (5 mL) at 60 °C for 1 h.[6]

Experimental Protocols

General Protocol for Base Screening in the Suzuki Coupling of this compound

This protocol provides a general framework for screening different bases to optimize your Suzuki coupling reaction.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (e.g., 4-iodoanisole, 1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., 4:1 mixture of 1,4-Dioxane and Water, degassed)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl halide, and the selected base.

  • Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive flow of the inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 90-100 °C).

  • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L2 Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid Ar'-B(OH)2 Base Base (e.g., OH-) BoronicAcid->Base Boronate [Ar'-B(OH)3]- Base->Boronate Boronate->Transmetalation Activated Boron Species

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the activation of the boronic acid by a base.

Experimental Workflow for Base Screening

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (e.g., 90-100 °C, 12-24h) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for screening bases in a Suzuki coupling reaction.

References

Technical Support Center: Managing Steric Hindrance with 6-Bromo-2-fluoro-3-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While this guide focuses on the challenges and solutions for using 6-Bromo-2-fluoro-3-propoxyphenylboronic acid, it is important to note that specific, published experimental data for this compound is limited. Therefore, the following troubleshooting advice, protocols, and data are based on established principles for managing sterically hindered Suzuki-Miyaura coupling reactions with analogous ortho-fluoro-substituted phenylboronic acids. Researchers should use this information as a starting point and expect that some optimization will be necessary for their specific application.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling reactions?

A1: The primary challenge with this reagent is steric hindrance. The presence of three substituents (bromo, fluoro, and propoxy groups) on the phenylboronic acid, particularly the fluorine atom ortho to the boronic acid group, can significantly slow down or inhibit the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination. This can lead to low reaction yields, slow reaction times, and the formation of side products.

Q2: How does the ortho-fluoro substituent impact the reactivity of the boronic acid?

A2: The ortho-fluoro substituent has two main effects. First, its electron-withdrawing nature can increase the acidity of the boronic acid, which can be beneficial for the transmetalation step. However, its steric bulk, even though fluorine is a relatively small atom, is close to the reactive center and can sterically hinder the approach of the palladium catalyst, making it difficult for the catalytic cycle to proceed efficiently.

Q3: What are the common side reactions observed when using sterically hindered boronic acids?

A3: Common side reactions include:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom from the solvent or trace water. This is a common decomposition pathway for boronic acids, especially under harsh reaction conditions.

  • Homocoupling: The coupling of two molecules of the boronic acid to form a symmetrical biaryl. This is often promoted by the presence of oxygen.

  • Dehalogenation: The reduction of the aryl halide coupling partner, where the halogen is replaced by a hydrogen atom.

Q4: Can I use standard Suzuki-Miyaura coupling conditions for this boronic acid?

A4: It is unlikely that standard conditions will be optimal. Due to the steric hindrance, specialized conditions are typically required. This often involves the use of bulky, electron-rich phosphine ligands, specific palladium precatalysts, and carefully selected bases and solvents to achieve good yields.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Catalyst Inactivity Ensure your palladium source and ligand are active. Use a fresh batch of catalyst and ligand. Consider using a more robust, air-stable precatalyst such as a palladacycle.
Inefficient Transmetalation The choice of base is critical. A stronger base may be needed to activate the boronic acid. Screen different bases such as K₃PO₄, Cs₂CO₃, or t-BuOK. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.
Steric Hindrance Use a bulky, electron-rich phosphine ligand to promote oxidative addition and reductive elimination. Examples include SPhos, XPhos, or RuPhos. The choice of ligand may need to be screened for your specific substrates.
Low Reaction Temperature Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier. Incrementally increase the reaction temperature, for example, from 80 °C to 110 °C.
Oxygen Contamination Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid. Ensure your solvent is thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Issue 2: Significant Formation of Side Products
Side Product Possible Cause Mitigation Strategy
Protodeboronation Presence of excess water or acidic impurities. Harsh reaction conditions (high temperature, prolonged reaction time).Use anhydrous solvents and reagents. Use a milder base if possible. Monitor the reaction progress and stop it once the starting material is consumed. Consider using the corresponding boronate ester (e.g., pinacol ester) for increased stability.
Homocoupling Presence of oxygen.Thoroughly degas all solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.
Dehalogenation Inefficient reductive elimination.Optimize the catalyst and ligand system. A more electron-rich and bulky ligand can facilitate the desired cross-coupling pathway over dehalogenation.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid

This protocol is a general starting point and may require optimization.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Ligand (if not using a precatalyst with an integrated ligand)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv, finely powdered)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, or Toluene)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under a positive flow of the inert gas, add the palladium precatalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes typical conditions that have been successful for Suzuki-Miyaura couplings of other sterically hindered arylboronic acids and can serve as a starting point for optimization with this compound.

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Typical Yield Range (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10070-95
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)1,4-Dioxane11065-90
XPhos Pd G3 (2)-K₃PO₄ (3)t-AmylOH10075-98
RuPhos Pd G3 (2)-t-BuOK (2)THF8060-85

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L2) (Oxidative Addition Complex) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar'(L2) (Transmetalation Complex) Transmetal->ArPdAr MX M-X Transmetal->MX RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd BoronicAcid Ar'-B(OH)2 (Boronic Acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Product Yield CheckReagents 1. Verify Reagent Integrity - Fresh Boronic Acid? - Active Catalyst? - Anhydrous & Degassed Solvents? Start->CheckReagents OptimizeBase 2. Optimize Base - Screen stronger bases (K3PO4, Cs2CO3) - Ensure base is finely powdered CheckReagents->OptimizeBase If reagents are fine ScreenLigand 3. Screen Ligand - Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) OptimizeBase->ScreenLigand IncreaseTemp 4. Increase Temperature - Incrementally raise temperature (e.g., 80°C -> 110°C) ScreenLigand->IncreaseTemp MonitorTime 5. Monitor Reaction Time - Check for starting material consumption - Avoid prolonged heating IncreaseTemp->MonitorTime Success Improved Yield MonitorTime->Success

Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.

Technical Support Center: 6-Bromo-2-fluoro-3-propoxyphenylboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-Bromo-2-fluoro-3-propoxyphenylboronic acid in cross-coupling reactions. The following information is designed to help you identify and resolve common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura cross-coupling?

A1: The primary side reactions encountered with this substrate are protodeboronation, homocoupling of the boronic acid, and issues related to steric hindrance from the ortho-substituents.[1][2] The electronic properties of the fluorine and propoxy groups also influence the reactivity and the propensity for these side reactions.[3][4]

Q2: What causes protodeboronation and how can I minimize it?

A2: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[2] This is a common side reaction for many arylboronic acids and is often influenced by the reaction conditions, particularly the presence of water and the basicity of the reaction medium.[2][3] For heteroaromatic boronic acids, the reaction pH is a critical factor in the rate of protodeboronation.[2][5] To minimize this side reaction, you can try using boronic acid derivatives like MIDA boronates or organotrifluoroborates, which exhibit a slower release of the boronic acid.[2][6] Additionally, optimizing the catalyst system to ensure rapid catalytic turnover can help the desired cross-coupling reaction outcompete the protodeboronation pathway.[2]

Q3: My reaction is producing a significant amount of homocoupled biaryl product. What is the cause and how can I prevent it?

A3: Homocoupling of boronic acids to form symmetrical biaryls is often promoted by the presence of oxygen or other oxidants in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this side reaction.[7][8] This can also occur as a stoichiometric reaction between Pd(II) and the boronic acid.[8][9] To prevent homocoupling, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon). Using fresh, high-quality palladium catalysts can also be beneficial. Some studies have shown that specific ligands can also promote or suppress homocoupling.[10]

Q4: I am experiencing low yields, which I suspect is due to the steric hindrance of my boronic acid. What modifications to my protocol should I consider?

A4: The ortho-fluoro and propoxy groups on this compound create significant steric hindrance, which can slow down the transmetalation and reductive elimination steps of the catalytic cycle.[1][11] To overcome this, employing bulky, electron-rich ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) is highly recommended.[1] These ligands can accelerate the key steps in the catalytic cycle and accommodate the sterically demanding substrates.[1][12] More forcing reaction conditions, such as higher temperatures, may also be necessary.[1][13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your cross-coupling experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of the desired cross-coupled product. 1. Inactive catalyst. 2. Suboptimal reaction temperature. 3. Inappropriate base or solvent. 4. Significant protodeboronation.[2] 5. Steric hindrance impeding the reaction.[1]1. Use a fresh, active palladium catalyst and an appropriate ligand (e.g., SPhos, XPhos).[1][14] 2. Screen a range of temperatures; higher temperatures may be required for sterically hindered substrates.[13][15] 3. Test different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene).[16] 4. Consider using a boronic acid derivative (MIDA ester) to minimize protodeboronation.[2] 5. Employ bulky, electron-rich phosphine ligands to facilitate the coupling of sterically demanding partners.[1][11]
Formation of 1-Bromo-3-fluoro-2-propoxybenzene (protodeboronation product). 1. Presence of excess water or protic solvents. 2. Prolonged reaction times at elevated temperatures. 3. Suboptimal pH of the reaction medium.[2][5]1. Use anhydrous solvents and ensure all reagents are dry. 2. Monitor the reaction closely and stop it upon completion. 3. Employ a "slow release" strategy with MIDA boronates or trifluoroborates to keep the concentration of free boronic acid low.[2]
Formation of a symmetrical biaryl (homocoupling product). 1. Presence of oxygen in the reaction vessel.[7] 2. Oxidized or poor-quality palladium catalyst.[8]1. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (N₂ or Ar). 2. Use a high-purity, active Pd(0) catalyst.
Incomplete conversion of starting materials. 1. Insufficient catalyst loading. 2. Poor solubility of reagents. 3. Steric hindrance slowing the reaction rate.[17]1. Increase the catalyst and/or ligand loading. 2. Screen different solvent systems to ensure all components are fully dissolved. 3. Switch to a more active catalytic system with bulky phosphine ligands.[1]

Experimental Protocols

Below are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction. These should be considered as a starting point and may require optimization for your specific substrates.

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted for the use of microwave irradiation to accelerate the reaction.[18]

  • Reagent Preparation : In a microwave-safe reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition : Add a degassed solvent system, such as a 4:1 mixture of dioxane and water. The final concentration should be between 0.1 and 0.5 M.[18]

  • Reaction Setup : Seal the vial tightly with a cap and place it in the microwave reactor.

  • Microwave Irradiation : Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 5-30 minutes).[18]

  • Workup and Purification :

    • After the reaction, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[1]

Protocol for Overcoming Steric Hindrance

This protocol incorporates the use of a bulky biarylphosphine ligand.

  • Catalyst Pre-formation (Optional but Recommended) : In a glovebox, pre-mix the palladium source (e.g., Pd₂(dba)₃) and the biarylphosphine ligand (e.g., SPhos) in a small amount of anhydrous, degassed solvent for 15-30 minutes.

  • Reaction Setup : In a separate flask under an inert atmosphere, dissolve this compound (1.5 equivalents) and the aryl halide (1.0 equivalent) in an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Addition of Reagents : Add the pre-formed catalyst solution to the flask, followed by a degassed solution of a suitable base (e.g., K₃PO₄).

  • Reaction Conditions : Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC, GC-MS, or LC-MS.

  • Workup and Purification : Follow the workup and purification steps outlined in the general protocol.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.

Suzuki_Miyaura_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Complex Ar-Pd(II)-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Ar_Pd_Ar Ar-Pd(II)-Ar' Transmetalation->Ar_Pd_Ar Ar_BOH2 Ar'B(OH)₂ (Boronic Acid) Ar_BOH2->Transmetalation Activated by Base Base Base Base->Ar_BOH2 RedElim Reductive Elimination Ar_Pd_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Desired Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions Start This compound + Aryl Halide Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Side_Reactions Side Reactions Start->Side_Reactions Desired_Product Desired Heterobiaryl Product Coupling->Desired_Product Successful Reaction Protodeboronation Protodeboronation Product (1-Bromo-3-fluoro-2-propoxybenzene) Side_Reactions->Protodeboronation H₂O, Base Homocoupling Homocoupling Product (Symmetrical Biaryl) Side_Reactions->Homocoupling O₂, Pd(II)

Caption: Common side reactions in the cross-coupling process.

Troubleshooting_Workflow Start Experiment Start: Low Yield or Byproducts Observed Check_Inert Verify Inert Atmosphere (Degas Solvents, Purge with N₂/Ar) Start->Check_Inert Homocoupling observed? Check_Catalyst Assess Catalyst/Ligand System (Use fresh catalyst, consider bulky ligands) Start->Check_Catalyst Low conversion? Boronic_Derivative Consider Boronic Acid Derivative (MIDA ester or trifluoroborate) Start->Boronic_Derivative Protodeboronation observed? Check_Inert->Check_Catalyst Optimize_Conditions Optimize Reaction Conditions (Screen Temperature, Base, Solvent) Check_Catalyst->Optimize_Conditions Success Improved Yield and Purity Optimize_Conditions->Success Boronic_Derivative->Optimize_Conditions

Caption: A logical workflow for troubleshooting common experimental issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Purity Assessment of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 6-Bromo-2-fluoro-3-propoxyphenylboronic acid is of paramount importance. This guide provides a comprehensive comparison of key analytical techniques for purity determination, complete with experimental protocols and data to support methodological selection. The methods discussed include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity assessment depends on various factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques used for the analysis of arylboronic acids.

Analytical Method Principle Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Key Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity1-10 µg/mL5-30 µg/mLRobust, reproducible, widely available, suitable for quantifying a wide range of impurities.[1][2]May require derivatization for compounds with poor chromophores, potential for on-column degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of nuclear spin in a magnetic field~0.1% (by mole)~0.3% (by mole)Provides structural information about impurities, non-destructive, requires minimal sample preparation.[3][4]Lower sensitivity compared to other methods, complex mixtures can lead to overlapping signals.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass analysis0.1-10 ng/mL0.5-30 ng/mLHigh sensitivity and selectivity, provides molecular weight information for impurity identification.[5][6]Matrix effects can suppress ionization, higher equipment and maintenance costs.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of arylboronic acids and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of organic impurities in this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask with a suitable diluent (e.g., a mixture of Mobile Phase A and B).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Analysis: Inject the sample and record the chromatogram. Identify and quantify impurities based on their retention times and peak areas relative to the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹¹B NMR are particularly useful for identifying and quantifying impurities, including structural isomers and residual solvents.[3][4][7]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene)

Procedure:

  • Sample Preparation: Accurately weigh approximately 20 mg of this compound and a known amount of the internal standard into a clean, dry vial. Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30-45°, relaxation delay 5-10 s.

  • ¹¹B NMR Acquisition:

    • Acquire a ¹¹B NMR spectrum.[4][7] This can help to identify different boron-containing species.

    • Use of quartz NMR tubes is recommended to avoid background signals from borosilicate glass.[4]

  • Data Analysis: Integrate the signals of the main compound, the internal standard, and any identified impurities. Calculate the purity and the amount of each impurity based on the integral values and the known amount of the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This technique is ideal for detecting and identifying trace-level impurities.[5] Derivatization may be employed to enhance the sensitivity for boronic acids.[5]

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a mixture of Mobile Phase A and B.

  • LC Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • A suitable gradient program should be developed to separate the main component from potential impurities.

  • MS Conditions:

    • Ionization Mode: ESI positive or negative

    • Scan Range: m/z 100-1000

    • Tune the source parameters (e.g., capillary voltage, gas flow rates) to optimize the signal for the analyte.

  • Analysis: Identify impurities by their mass-to-charge ratio and retention time. Quantification can be performed using an external standard or by area normalization.

Visualizations

To aid in the understanding of the experimental workflows, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phases A & B C Set up HPLC system and chromatographic conditions A->C B Accurately weigh and dissolve sample D Inject sample onto the column B->D C->D E Separate components based on polarity D->E F Detect components with UV detector E->F G Record chromatogram F->G H Identify and quantify impurities G->H

Caption: Workflow for HPLC Purity Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis A Weigh sample and internal standard B Dissolve in deuterated solvent A->B C Transfer to NMR tube B->C D Acquire 1H NMR spectrum C->D E Acquire 11B NMR spectrum C->E F Process and integrate spectra D->F E->F G Calculate purity and impurity levels F->G

Caption: Workflow for NMR Purity Analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis A Prepare dilute sample solution B Inject sample into LC system A->B C Separate components on column B->C D Introduce eluent into MS C->D E Ionize and detect components D->E F Analyze mass spectra and chromatograms E->F G Identify and quantify trace impurities F->G

Caption: Workflow for LC-MS Purity Analysis.

Method_Selection node_result node_result Start Need for structural information? Impurity_Level Are trace impurities (<0.1%) a concern? Start->Impurity_Level No node_result_NMR Use NMR Spectroscopy Start->node_result_NMR Yes Routine_QC Is this for routine QC? Impurity_Level->Routine_QC No node_result_LCMS Use LC-MS Impurity_Level->node_result_LCMS Yes node_result_HPLC Use HPLC Routine_QC->node_result_HPLC Yes node_result_NMR_LCMS Consider NMR and/or LC-MS Routine_QC->node_result_NMR_LCMS No (Method Development)

Caption: Decision guide for selecting an analytical method.

References

Comparative 1H NMR Analysis of 6-Bromo-2-fluoro-3-propoxyphenylboronic Acid and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectral data for 6-Bromo-2-fluoro-3-propoxyphenylboronic acid and structurally related commercially available phenylboronic acids. Understanding the ¹H NMR characteristics of these compounds is crucial for confirming their molecular structure, assessing purity, and monitoring their progression in chemical reactions, which are vital steps in drug discovery and development. Due to the limited availability of public domain spectral data for this compound, this guide presents a predictive analysis based on the experimental data of its structural analogs.

Comparison of ¹H NMR Spectral Data

The following table summarizes the ¹H NMR spectral data for several commercially available phenylboronic acids that are structurally analogous to this compound. These analogs provide valuable insights into the expected chemical shifts and coupling patterns of the target molecule. The presence of electron-withdrawing groups like bromine and fluorine, and electron-donating groups like alkoxy substituents, significantly influences the chemical shifts of the aromatic protons.

Compound NameStructureAromatic Protons (ppm), Multiplicity, J (Hz)Alkoxy Protons (ppm), Multiplicity, J (Hz)B(OH)₂ Protons (ppm), MultiplicitySolvent
2-Fluorophenylboronic acid 7.95-7.85 (m, 1H), 7.55-7.45 (m, 1H), 7.25-7.10 (m, 2H)-8.2 (br s)DMSO-d₆
4-Bromophenylboronic acid 7.82 (d, J=8.4 Hz, 2H), 7.59 (d, J=8.4 Hz, 2H)-8.25 (s)DMSO-d₆[1]
3-Isopropoxyphenylboronic acid 7.64 (d, J=7.0 Hz, 1H), 7.60 (d, J=2.0 Hz, 1H), 7.38 (dd, J=8.0, 7.5 Hz, 1H), 7.09 (ddd, J=8.0, 2.5, 1.0 Hz, 1H)4.64 (sept, J=6.0 Hz, 1H), 1.37 (d, J=6.0 Hz, 6H)Not ReportedCDCl₃[2]
2-Fluoro-3-methoxyphenylboronic acid 6.91 (m, 3H)3.85 (s, 3H)8.13 (m, 2H)DMSO-d₆[3]
4-Bromo-2-fluorobenzoic acid *7.80-7.70 (m, 1H), 7.65-7.55 (m, 2H)--Not Specified

Note: Data for 4-Bromo-2-fluorobenzoic acid is included to illustrate the effect of a carboxylic acid group, which is also electron-withdrawing, in a similar substitution pattern. The B(OH)₂ group of a boronic acid can be considered a pseudo-electron-withdrawing group.

Based on the data from these analogs, the expected ¹H NMR spectrum of This compound in a suitable solvent like DMSO-d₆ would likely exhibit the following features:

  • Aromatic Protons: Two signals in the aromatic region (approximately 6.5-8.0 ppm). Due to the substitution pattern, these would likely appear as doublets or doublet of doublets, showing coupling to each other and potentially long-range coupling to the fluorine atom.

  • Propoxy Protons: A triplet for the -OCH₂- group (around 4.0 ppm), a sextet for the -CH₂- group (around 1.8 ppm), and a triplet for the terminal -CH₃ group (around 1.0 ppm).

  • Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O and its chemical shift can be solvent-dependent.

Experimental Protocol: ¹H NMR Spectroscopy of Phenylboronic Acids

This protocol outlines a general procedure for acquiring a ¹H NMR spectrum of a phenylboronic acid derivative.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the phenylboronic acid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. Phenylboronic acids can sometimes form trimeric anhydrides (boroxines), which can lead to complex or broad spectra. Using a solvent like Methanol-d₄ or adding a drop of D₂O can help to break up these oligomers and sharpen the signals.[4]

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

2. NMR Instrument Setup:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), relaxation delay, and spectral width.

3. Data Acquisition and Processing:

  • Acquire the ¹H NMR spectrum.

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm).

  • Integrate the signals to determine the relative ratios of the protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Workflow for ¹H NMR Analysis

The following diagram illustrates the general workflow for the ¹H NMR analysis of a small molecule like this compound.

G ¹H NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Insert Insert Sample into Spectrometer Tube->Insert Tune Tune and Shim Insert->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Calibrate Chemical Shift Baseline->Calibrate Integrate Integrate Peaks Calibrate->Integrate Assign Assign Signals Integrate->Assign Structure Structure Confirmation Assign->Structure

Caption: Workflow for ¹H NMR analysis of organic compounds.

This comprehensive guide provides a framework for understanding and predicting the ¹H NMR spectrum of this compound by comparing it with known analogs. The provided experimental protocol and workflow diagram serve as practical resources for researchers in the field.

References

Navigating Reactivity: A Comparative Guide to 6-Bromo-2-fluoro-3-propoxyphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid against other boronic acids in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. While direct, side-by-side quantitative data for this specific boronic acid is not extensively available in the reviewed literature, this guide extrapolates its expected reactivity based on established principles of steric and electronic effects, supported by representative experimental data for structurally analogous compounds.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility and tolerance of a wide range of functional groups. The reactivity of the boronic acid partner is a key determinant of reaction efficiency, influenced by factors such as steric hindrance and the electronic nature of its substituents.

Understanding the Reactivity Profile of this compound

This compound possesses a unique combination of substituents that are expected to significantly influence its reactivity in Suzuki-Miyaura coupling reactions. The presence of two ortho substituents to the boronic acid group, a bromine atom and a fluorine atom, introduces considerable steric bulk. This steric hindrance can impede the approach of the boronic acid to the palladium catalyst, potentially slowing down the crucial transmetalation step of the catalytic cycle.

Furthermore, the electronic effects of the substituents play a vital role. The fluorine atom is highly electronegative and acts as an electron-withdrawing group through induction, which can decrease the nucleophilicity of the aryl group attached to the boron. Conversely, the propoxy group is an electron-donating group through resonance, which could partially offset the electron-withdrawing effect of the halogens. The interplay of these steric and electronic factors dictates the overall reactivity. Generally, boronic acids with significant ortho-substitution exhibit lower reactivity compared to their less hindered para- and meta-isomers.

Comparative Reactivity with Other Boronic Acids: A Data-Driven Perspective

To contextualize the expected reactivity of this compound, this section presents comparative data from studies on other substituted phenylboronic acids. The following tables summarize yields in Suzuki-Miyaura coupling reactions under similar conditions, illustrating the impact of substituent patterns on reaction outcomes.

Table 1: Influence of Steric Hindrance on Suzuki-Miyaura Coupling Yields

Boronic AcidAryl Halide PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acid4-BromotoluenePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O1001295
2-Methylphenylboronic acid4-BromotoluenePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O1001285
2,6-Dimethylphenylboronic acid4-BromotoluenePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O1002440
2-Bromophenylboronic acid4-ChlorotoluenePd₂(dba)₃ / SPhos (2 mol%)K₃PO₄Dioxane1002475

This data is representative and compiled from various sources for illustrative purposes. Direct comparison requires identical reaction conditions.

Table 2: Influence of Electronic Effects on Suzuki-Miyaura Coupling Yields

Boronic AcidAryl Halide PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Methoxyphenylboronic acid4-BromotoluenePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O100898
Phenylboronic acid4-BromotoluenePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O1001295
4-Trifluoromethylphenylboronic acid4-BromotoluenePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O1001880
4-Nitrophenylboronic acid4-BromotoluenePd(OAc)₂ / SPhos (2 mol%)K₃PO₄Toluene/H₂O1001692

This data is representative and compiled from various sources for illustrative purposes. Direct comparison requires identical reaction conditions.

Based on these trends, it is anticipated that this compound will exhibit moderate to good reactivity, likely requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) compared to unhindered or electron-rich boronic acids to achieve high yields.

Experimental Protocols

Below are detailed, representative protocols for conducting Suzuki-Miyaura coupling reactions. These should be considered as starting points and may require optimization for specific substrate combinations involving this compound.

Protocol 1: Standard Suzuki-Miyaura Coupling Conditions

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., Toluene/H₂O 4:1, Dioxane, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-4 mol%)

  • Base (e.g., K₃PO₄, CsF, 2-3 equiv)

  • Solvent (e.g., Dioxane/H₂O 10:1, DMF)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the aryl halide, this compound, base, and palladium catalyst.

  • Add the solvent(s) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (typically 100-150 °C) for a specified time (typically 10-30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work up the reaction mixture as described in Protocol 1.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX ArPdArB [Ar-Pd(II)-Ar'(L_n)] ArPdX->ArPdArB Pd0_regenerated Pd(0)L_n ArPdArB->Pd0_regenerated Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr ArX Ar-X (Aryl Halide) ArX->ArPdX Oxidative Addition ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->ArPdArB Transmetalation Base Base Base->ArPdArB

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - Boronic Acid - Aryl Halide - Base - Catalyst start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

A Comparative Guide to the Validation of Suzuki Coupling Products from Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules, particularly biaryl structures prevalent in pharmaceuticals and functional materials. The validation of the resulting products is a critical step to ensure the integrity of research and development programs. This guide provides an objective comparison of the validation process for Suzuki coupling products derived from substituted phenylboronic acids, with a focus on halogenated and alkoxy-substituted derivatives similar to 6-Bromo-2-fluoro-3-propoxyphenylboronic acid. While specific experimental data for this particular boronic acid is not extensively available in published literature, this guide offers a comprehensive framework based on established principles and data from analogous systems.

Performance Comparison of Substituted Phenylboronic Acids in Suzuki Coupling

The choice of boronic acid is pivotal to the success of a Suzuki coupling reaction, influencing yield, reaction kinetics, and the purity of the final biaryl product. The following table summarizes typical performance characteristics of various substituted phenylboronic acids in Suzuki coupling with a generic aryl bromide, based on general observations from the literature.

Boronic Acid DerivativeTypical Yield (%)Reaction Time (hours)Key Considerations
Phenylboronic Acid 85-952-6Baseline for comparison; generally high reactivity.
Electron-Rich (e.g., 4-methoxyphenylboronic acid) 90-981-4Often exhibit faster reaction rates due to enhanced transmetalation.[1]
Electron-Poor (e.g., 4-carboxyphenylboronic acid) 70-854-12May require stronger bases or higher temperatures to facilitate transmetalation.
Ortho-Substituted (e.g., 2-methylphenylboronic acid) 60-806-24Steric hindrance can significantly reduce reaction rates and yields.[2]
Fluorinated (e.g., 4-fluorophenylboronic acid) 80-952-8The electron-withdrawing nature of fluorine can influence reactivity, but generally good yields are achievable.[3]
Polyfluorinated (e.g., pentafluorophenylboronic acid) 50-7012-48Can be challenging substrates requiring optimized conditions, including specific catalysts and bases.[4]

Note: The data presented are illustrative and can vary significantly based on the specific aryl halide, catalyst, ligand, base, and solvent system employed.

Experimental Protocols for Synthesis and Validation

A robust experimental design is crucial for the successful synthesis and validation of Suzuki coupling products. Below are detailed, generalized protocols for the coupling reaction and subsequent product characterization.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a standard procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a substituted phenylboronic acid.

Materials:

  • Aryl bromide (1.0 equiv)

  • Substituted phenylboronic acid (e.g., this compound) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 or Toluene/Ethanol/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, the substituted phenylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Product Validation Workflow

Validation of the synthesized biaryl compound is essential to confirm its identity and purity.

Workflow:

Caption: Workflow for the synthesis, purification, and characterization of Suzuki coupling products.

Detailed Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and, in the case of fluorinated compounds, ¹⁹F NMR are used to elucidate the structure of the product. The coupling patterns and chemical shifts provide definitive evidence of the biaryl linkage and the relative positions of the substituents.

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which further confirms the elemental composition.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the final compound. Elemental analysis can also be performed to confirm the percentage composition of carbon, hydrogen, and other elements.

Signaling Pathway and Experimental Workflow Diagrams

The biaryl products of Suzuki coupling are often intermediates in the synthesis of biologically active molecules that can modulate signaling pathways.

Hypothetical Signaling Pathway Biaryl_Product Biaryl Product (Kinase Inhibitor) Downstream_Kinase Downstream Kinase Biaryl_Product->Downstream_Kinase Inhibition Receptor Receptor Tyrosine Kinase Receptor->Downstream_Kinase Phosphorylation Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway where a biaryl product acts as a kinase inhibitor.

The experimental workflow for evaluating the efficacy of such a compound is a multi-step process.

Experimental Workflow for Biological Evaluation Synthesis Synthesis of Biaryl Compound In_Vitro_Assay In Vitro Kinase Assay Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Proliferation Assay In_Vitro_Assay->Cell_Based_Assay In_Vivo_Study In Vivo Animal Model Cell_Based_Assay->In_Vivo_Study Data_Analysis Data Analysis and SAR In_Vivo_Study->Data_Analysis

Caption: Experimental workflow for the biological evaluation of a synthesized biaryl compound.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, capable of profoundly altering a compound's physicochemical and biological properties.[1][2] Phenylboronic acids, versatile building blocks in organic synthesis and key pharmacophores in drug design, are no exception.[3][4] This guide provides an objective comparison of fluorinated and non-fluorinated phenylboronic acids, supported by experimental data, to inform their application in drug discovery and chemical biology.

Comparative Physicochemical Properties: The Impact of Acidity

A primary effect of introducing fluorine, a highly electronegative atom, to the phenyl ring is a significant increase in the Lewis acidity of the boronic acid moiety.[5][6] This is quantified by a lower acid dissociation constant (pKa). The unsubstituted phenylboronic acid has a pKa of approximately 8.86.[5] Fluorination lowers this value, an effect that is highly dependent on the position and number of fluorine substituents. This increased acidity is crucial for enhancing interactions with biological targets, such as the diols on saccharides or the serine residues in enzyme active sites, particularly at physiological pH (~7.4).[7][8]

For instance, the introduction of a fluorine atom at the meta position results in a notable increase in acidity, while the effect at the para position is less pronounced due to a compensation of inductive and resonance effects.[5] The ortho position often leads to enhanced acidity, potentially through the formation of an intramolecular hydrogen bond.[5]

Table 1: Comparative pKa Values of Phenylboronic Acid and Its Fluorinated Derivatives

Compound Substituent(s) pKa Value
Phenylboronic Acid None 8.86[5]
4-Fluorophenylboronic Acid 4-F 8.77[5]
4-Amino-3-fluorophenylboronic acid (acetylated) 3-F, 4-NHAc 7.8[7][8]
3,5-Bis(trifluoromethyl)phenylboronic acid 3,5-(CF₃)₂ 7.2[7]

| 2,3,4,6-Tetrafluorophenylboronic acid | 2,3,4,6-F₄ | 6.17[5] |

Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).

Performance in Biological Systems

The altered electronics and acidity of fluorinated phenylboronic acids directly translate to differences in their biological performance, from enzyme inhibition to cellular uptake.

Phenylboronic acids are well-known inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue.[3] This mechanism is exploited in the inhibition of bacterial β-lactamases, enzymes that confer antibiotic resistance.[9] The increased Lewis acidity of fluorinated derivatives can enhance this interaction, leading to more potent inhibition.

Table 2: Comparative Inhibition of AmpC β-Lactamase by Phenylboronic Acid Derivatives

Compound Key Structural Feature IC₅₀ (nM)
Derivative 1 Non-fluorinated biphenyl 110
Derivative 2 Fluorinated biphenyl 40
Derivative 3 Non-fluorinated, extended 90

| Derivative 4 | Fluorinated, extended | 20 |

Data adapted from structural studies on AmpC inhibitors, demonstrating that fluorinated analogues consistently show lower IC₅₀ values, indicating higher potency.[9]

The ability of boronic acids to form reversible esters with diols is key to their interaction with glycoproteins and saccharides on cell surfaces.[10][11][12] This interaction can be harnessed to enhance the cellular uptake of drugs or imaging agents. Studies have shown that "boronation" of a protein can increase its cellular uptake by 4- to 5-fold.[13][14] Fluorination can further modulate these interactions by altering the acidity and lipophilicity of the boronic acid, potentially improving membrane permeability and target engagement.[1]

Modulation of Cellular Signaling Pathways

Phenylboronic acids have been shown to impact key signaling networks involved in cancer progression. Specifically, both boric acid and phenylboronic acid (PBA) can inhibit the migration of metastatic prostate cancer cells.[15] This effect is mediated through the downregulation of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream targets.[15] Fluorinated derivatives, with their enhanced potency, are promising candidates for further investigation in this area.

cluster_0 Rho GTPase Signaling RhoA RhoA ROCK ROCK (Downstream Effector) RhoA->ROCK Inhibition Rac1 Rac1 Rac1->ROCK Inhibition Cdc42 Cdc42 Cdc42->ROCK Inhibition Migration Cell Migration & Proliferation ROCK->Migration PBA Phenylboronic Acid (Fluorinated or Non-Fluorinated) PBA->RhoA PBA->Rac1 PBA->Cdc42

Caption: Phenylboronic acids inhibit cancer cell migration by downregulating the RhoA, Rac1, and Cdc42 signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of fluorinated and non-fluorinated phenylboronic acids.

Protocol 1: pKa Determination by UV-Vis Spectrophotometric Titration

This method measures the change in UV absorbance of the phenylboronic acid as a function of pH to determine its pKa.

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from ~3 to 12 (e.g., citric acid-phosphate, borate, phosphate buffers) with a constant ionic strength (e.g., 0.1 M KCl).[16]

  • Stock Solution: Prepare a stock solution of the test boronic acid (e.g., 2.5 mM) in a suitable solvent like acetonitrile or a water/acetonitrile mixture to ensure solubility.[16][17]

  • Titration: In a 96-well UV-transparent microplate, add a fixed volume of the boronic acid stock solution to each well containing the series of buffers.

  • Measurement: Record the UV-Vis spectrum (e.g., 200-400 nm) for each well using a plate reader.[16]

  • Data Analysis: Plot the difference in absorbance at a key wavelength against the pH. Fit the resulting sigmoidal curve to a 4-parameter logistic equation or a modified Henderson-Hasselbalch equation to determine the pKa.[16][18]

A Prepare Buffer Series (pH 3-12) C Aliquot Buffers & Stock into 96-Well Plate A->C B Prepare Boronic Acid Stock Solution B->C D Read UV-Vis Absorbance (200-400 nm) C->D E Plot Absorbance vs. pH D->E F Fit Data to Equation (e.g., Henderson-Hasselbalch) E->F G Determine pKa F->G

Caption: Experimental workflow for determining the pKa of a phenylboronic acid using UV-Vis spectrophotometry.

Protocol 2: In Vitro β-Lactamase Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a boronic acid against a specific β-lactamase enzyme.

  • Reagent Preparation:

    • Prepare a solution of the purified enzyme (e.g., KPC-2 or AmpC) in an appropriate buffer (e.g., 50 mM PB + 50 mM KCl, pH 7.4).[19][20]

    • Prepare a stock solution of the chromogenic substrate, nitrocefin.[19]

    • Prepare serial dilutions of the inhibitor (fluorinated or non-fluorinated phenylboronic acid) from a DMSO stock.

  • Assay Execution:

    • In a 96-well plate, add the enzyme solution to wells containing the different inhibitor concentrations.

    • Pre-incubate the enzyme and inhibitor for a defined period.

    • Initiate the reaction by adding the nitrocefin substrate.

  • Measurement: Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 485 nm over time using a spectrophotometer.[19]

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

A Prepare Serial Dilutions of Boronic Acid Inhibitor C Add Inhibitor Dilutions & Pre-Incubate A->C B Add Enzyme (e.g., AmpC) to 96-Well Plate B->C D Initiate Reaction with Nitrocefin Substrate C->D E Monitor Absorbance Increase at 485 nm D->E F Calculate Reaction Rates & % Inhibition E->F G Determine IC₅₀ F->G

Caption: Workflow for an in vitro enzyme inhibition assay to determine the IC₅₀ value of boronic acid inhibitors.

Protocol 3: Cellular Uptake Analysis by Flow Cytometry

This protocol quantifies the cellular internalization of a fluorescently-labeled protein that has been conjugated with a boronic acid.

  • Preparation of Conjugate: Covalently attach the phenylboronic acid (fluorinated or non-fluorinated) and a fluorophore to a carrier protein (e.g., RNase A).[10]

  • Cell Culture: Culture the desired cell line (e.g., CHO cells) to an appropriate confluency.

  • Incubation: Treat the cells with the fluorescently-labeled boronic acid-protein conjugate for a specific time (e.g., 1-4 hours). Include a non-boronated labeled protein as a negative control.

  • Cell Preparation: Wash the cells thoroughly to remove any non-internalized conjugate. Detach the cells (e.g., using trypsin) and resuspend them in a suitable buffer (e.g., PBS).

  • Flow Cytometry: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.

  • Data Analysis: Compare the mean fluorescence intensity of cells treated with the boronated conjugate to the control cells to quantify the enhancement in cellular uptake.[14]

A Synthesize Fluorescent, Boronated Protein Conjugate C Incubate Cells with Conjugate and Controls A->C B Culture Cells to Desired Confluency B->C D Wash and Harvest Cells C->D E Analyze Cell Fluorescence via Flow Cytometry D->E F Quantify Mean Fluorescence Intensity E->F G Compare Uptake vs. Control F->G

References

A Comparative Guide to LC-MS Analysis of 6-Bromo-2-fluoro-3-propoxyphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Suzuki-Miyaura coupling reactions and other synthetic methodologies involving arylboronic acids, the accurate and sensitive analysis of reagents such as 6-bromo-2-fluoro-3-propoxyphenylboronic acid and its derivatives is crucial for reaction monitoring, impurity profiling, and quality control. The analysis of boronic acids by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their polarity and propensity to form trimetric anhydrides known as boroxines.[1] This guide provides a comparative overview of suitable LC-MS methods, complete with experimental protocols and expected performance data, to facilitate robust and reliable analysis.

Two primary chromatographic approaches are compared here: a conventional Reversed-Phase (RP) LC-MS/MS method and a Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS method. The choice between these methods will depend on the specific analytical needs, including the polarity of the derivatives and the complexity of the sample matrix.

Comparison of LC-MS Methods

The following table summarizes the key performance characteristics of the two proposed LC-MS methods for the analysis of this compound and its derivatives.

ParameterMethod 1: Reversed-Phase C18 LC-MS/MSMethod 2: HILIC LC-MS
Principle Separation based on hydrophobicity.Separation based on partitioning between a polar stationary phase and a mobile phase with a high organic content.[1]
Primary Application General-purpose analysis of a wide range of analytes in a reaction mixture.Ideal for the retention and separation of highly polar compounds like the target boronic acid.[1]
Column C18 column (e.g., Acquity BEH C18).[2]Amide, silica, or other polar stationary phases.
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Acetate.[2]10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.
Mobile Phase B Acetonitrile.[2][3]10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.
Gradient Typically a gradient from low to high organic content.Typically a gradient from high to low organic content.
Ionization Mode Electrospray Ionization (ESI) - Negative Mode.[3]Electrospray Ionization (ESI) - Negative Mode.
MS Detection Tandem Quadrupole Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[3][4]Tandem Quadrupole Mass Spectrometry (MS/MS) in MRM mode.
Advantages Good for simultaneous analysis of less polar starting materials, intermediates, and products.Enhanced retention and peak shape for the polar boronic acid.
Considerations Potential for poor retention of the highly polar boronic acid.Sample diluent must have a high organic content to ensure good peak shape.

Experimental Protocols

Method 1: Reversed-Phase C18 LC-MS/MS

This method is a robust starting point for the analysis of a reaction mixture containing this compound.

  • Sample Preparation: Dilute the reaction mixture in a 1:1 solution of acetonitrile and water to a final concentration suitable for LC-MS analysis (typically in the low µg/mL range). Vortex to ensure homogeneity. Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS/MS System and Conditions:

    • LC System: UPLC or HPLC system equipped with a binary pump, autosampler, and column oven.

    • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.[2]

    • Column Temperature: 40 °C.[3]

    • Autosampler Temperature: 10 °C.[3]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Program: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.

    • Mass Spectrometer: Tandem quadrupole mass spectrometer.

    • Ionization: ESI Negative.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion would be the [M-H]⁻ ion.

Method 2: HILIC LC-MS

This method is tailored for improved retention and separation of the polar this compound.

  • Sample Preparation: Dilute the reaction mixture in acetonitrile to a final concentration suitable for LC-MS analysis. Note: The sample diluent should have a high organic content, similar to the mobile phase, to ensure good peak shape.[1] Vortex to ensure homogeneity. Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS/MS System and Conditions:

    • LC System: UPLC or HPLC system.

    • Column: Amide column, 1.7 µm, 2.1 x 100 mm.

    • Column Temperature: 40 °C.

    • Autosampler Temperature: 10 °C.

    • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

    • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Gradient Program: 1% B to 50% B over 6 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 3 minutes.

    • Mass Spectrometer: Tandem quadrupole mass spectrometer.

    • Ionization: ESI Negative.

    • MS Parameters: Same as Method 1.

Visualizations

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis ReactionMixture Reaction Mixture Dilution Dilution ReactionMixture->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Autosampler Autosampler Injection Filtration->Autosampler LC_Column LC Column (RP-C18 or HILIC) Autosampler->LC_Column ESI_Source ESI Source (-ve) LC_Column->ESI_Source MassAnalyzer Tandem Quadrupole (MRM Mode) ESI_Source->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Quantification Quantification & Reporting DataSystem->Quantification

Caption: General experimental workflow for the LC-MS analysis of boronic acid derivatives.

Fragmentation_Pathway cluster_fragments Potential Fragment Ions Parent This compound [M-H]⁻ Frag1 Loss of H₂O [M-H-H₂O]⁻ Parent:f1->Frag1 - H₂O Frag2 Loss of C₃H₇O [M-H-C₃H₇O]⁻ Parent:f1->Frag2 - Propoxy radical Frag3 Loss of B(OH)₂ [M-H-B(OH)₂]⁻ Parent:f1->Frag3 - Boronic acid group Frag4 Loss of Br [M-H-Br]⁻ Parent:f1->Frag4 - Br radical

Caption: Proposed fragmentation pathways for this compound in negative ESI-MS.

References

assessing the stability of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid vs its esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of pharmaceutical development and organic synthesis, the stability of building blocks is paramount to ensure reproducibility, scalability, and the overall success of a synthetic campaign. Arylboronic acids are indispensable reagents, particularly in Suzuki-Miyaura cross-coupling reactions. However, their inherent instability can pose significant challenges. This guide provides a comprehensive comparison of the stability of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid and its corresponding boronic esters, offering researchers and drug development professionals insights into their handling, storage, and application.

At a Glance: Boronic Acid vs. Boronic Esters

Boronic esters are generally considered more stable than their corresponding free boronic acids.[1] This enhanced stability is attributed to the protection of the vacant p-orbital of the boron atom, which mitigates degradation through common pathways such as oxidation and protodeboronation.[2] The conversion of a boronic acid to an ester, particularly a bulky, cyclic ester like a pinacol or an Epin (3,4-diethyl-hexane-3,4-diol) ester, offers significant advantages in terms of shelf-life, ease of purification, and compatibility with a wider range of reaction conditions.[3][4]

FeatureThis compoundThis compound Esters (e.g., Pinacol, Epin)
General Stability Lower; susceptible to degradation.Higher; protected against common degradation pathways.[2]
Primary Degradation Pathways Oxidation, Protodeboronation, Dehydration (to form boroxines).Hydrolysis (reverts to the boronic acid), especially for less bulky esters.[1]
Purification Often challenging via silica gel chromatography due to potential degradation.Generally easier to purify by silica gel chromatography.[4]
Handling Requires careful handling to minimize exposure to air and moisture.More robust and easier to handle.
Application Widely used in cross-coupling reactions, but instability can affect yields.Often provides higher yields in cross-coupling reactions due to enhanced stability.[5]

Understanding the Degradation Pathways

The stability of this compound is primarily influenced by three main degradation pathways:

  • Oxidation: The boron-carbon bond is susceptible to oxidation, leading to the formation of a phenol and boric acid. This process can be initiated by atmospheric oxygen and various oxidizing agents.

  • Protodeboronation: This involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This reaction can be catalyzed by acidic or basic conditions.[2]

  • Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is a reversible process favored by the removal of water.

Boronic esters, by protecting the reactive boronic acid moiety, significantly hinder these degradation pathways. The primary stability concern for boronic esters is their susceptibility to hydrolysis, which regenerates the parent boronic acid. The rate of hydrolysis is dependent on the steric bulk of the diol used for esterification, with bulkier esters like Epin being more resistant to hydrolysis than pinacol esters.[1]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound and its esters, the following experimental protocols can be employed.

High-Performance Liquid Chromatography (HPLC) for Stability Monitoring

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Objective: To quantify the percentage of intact boronic acid or ester over time under various stress conditions.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column with low silanol activity, such as a Waters XTerra MS C18, is recommended to minimize on-column hydrolysis of the ester.[6][7]

  • Mobile Phase: A gradient of acetonitrile and water is typically used. To minimize hydrolysis, it is often beneficial to use a mobile phase without a pH modifier.[6][7]

  • Procedure:

    • Prepare stock solutions of this compound and its ester in a suitable organic solvent (e.g., acetonitrile).

    • Subject aliquots of the solutions to stress conditions (e.g., elevated temperature, different pH buffers, exposure to an oxidizing agent like hydrogen peroxide).

    • At specified time points, inject samples onto the HPLC system.

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

¹¹B NMR Spectroscopy for In-Situ Monitoring

¹¹B NMR is a powerful technique for directly observing the boron center and can be used to monitor the equilibrium between the boronic acid and its ester, as well as the formation of degradation products.[3][8][9]

  • Objective: To qualitatively and quantitatively assess the stability of the boronic acid and its ester in solution.

  • Instrumentation: A standard NMR spectrometer capable of ¹¹B detection.

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CD₃CN).

  • Procedure:

    • Dissolve a known concentration of the boronic acid or ester in the chosen deuterated solvent in an NMR tube.

    • Acquire an initial ¹¹B NMR spectrum. The boronic acid will typically show a signal around 28-30 ppm, while the boronate ester will be further downfield.

    • Introduce a stressor (e.g., water for hydrolysis, acid or base for protodeboronation).

    • Acquire a series of ¹¹B NMR spectra over time to monitor changes in the chemical shifts and integrals of the signals, allowing for the quantification of the different boron species in solution.[10]

Visualizing the Stability Assessment Workflow

The following diagram illustrates a typical workflow for comparing the stability of this compound and its esters.

Stability_Assessment_Workflow Workflow for Stability Assessment cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_conclusion Conclusion prep_acid Prepare Solution of This compound stress_acid Subject Acid to Stressors (Heat, pH, Oxidant) prep_acid->stress_acid prep_ester Prepare Solution of Corresponding Ester stress_ester Subject Ester to Stressors (Heat, pH, Oxidant, Water) prep_ester->stress_ester hplc_analysis HPLC Analysis (Quantify Degradation) stress_acid->hplc_analysis nmr_analysis ¹¹B NMR Analysis (Identify Degradants) stress_acid->nmr_analysis stress_ester->hplc_analysis stress_ester->nmr_analysis compare Compare Degradation Rates and Pathways hplc_analysis->compare nmr_analysis->compare conclusion Determine Relative Stability compare->conclusion

Caption: A logical workflow for the comparative stability assessment.

Degradation Pathway Overview

The following diagram illustrates the primary degradation pathways for the boronic acid and the protective role of esterification.

Degradation_Pathways Degradation Pathways and the Protective Role of Esters cluster_degradation Degradation Products BA This compound (R-B(OH)₂) BE Boronic Ester (R-B(OR')₂) BA->BE + Diol, -H₂O Oxidation Phenol (R-OH) + Boric Acid BA->Oxidation Oxidizing Agents, Air Protodeboronation Arene (R-H) + Boric Acid BA->Protodeboronation Acid/Base Dehydration Boroxine ((RBO)₃) BA->Dehydration Heat, -H₂O label_unstable Less Stable BE->BA + H₂O (Hydrolysis) label_stable More Stable Diol Diol (e.g., Pinacol)

Caption: Degradation pathways of the boronic acid and its ester.

Conclusion

For researchers and professionals in drug development, understanding the stability of key building blocks like this compound is critical. While the free boronic acid is a versatile reagent, its inherent instability necessitates careful handling and storage. The conversion to a boronic ester, particularly one derived from a bulky diol, offers a significant enhancement in stability, facilitating easier purification and often leading to improved yields in synthetic applications. The experimental protocols outlined in this guide provide a framework for conducting rigorous stability assessments, enabling researchers to make informed decisions on the optimal form of this valuable reagent for their specific needs.

References

A Comparative Guide to the Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Aryl Bromides with Structurally Similar Boronic Acids to 6-Bromo-2-fluoro-3-propoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the palladium catalyst system is critical for the success of this transformation, profoundly influencing reaction yields, kinetics, and selectivity. This guide offers a comparative overview of the performance of several common palladium catalysts in reactions involving aryl bromides and phenylboronic acids structurally related to 6-Bromo-2-fluoro-3-propoxyphenylboronic acid. The insights provided herein are intended to assist researchers in selecting an optimal catalytic system for their synthetic needs.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of various palladium catalyst systems in Suzuki-Miyaura coupling reactions of aryl bromides with substituted phenylboronic acids. The selected examples feature substrates with electronic and steric properties similar to this compound.

Catalyst SystemAryl BromideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ 4-Bromoanisole2-Fluorophenylboronic acidK₂CO₃Toluene/EtOH/H₂O801285[1]
Pd(dppf)Cl₂ 1-Bromo-2,4-difluorobenzenePhenylboronic acidK₃PO₄1,4-Dioxane1001692[2]
Pd(OAc)₂ / SPhos 4-Bromotoluene2-Methoxyphenylboronic acidK₃PO₄Toluene/H₂O100295[3]
Pd₂(dba)₃ / P(t-Bu)₃ 4-BromobenzonitrilePhenylboronic acidK₃PO₄DioxaneRT498[4]
G-COOH-Pd-10 (heterogeneous) 1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidK₂CO₃DMF/H₂O11048>95 (conversion)[5]

Analysis of Catalyst Performance:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a widely used, versatile catalyst that is effective for a broad range of substrates.[1] It is known to be sensitive to air and moisture, requiring an inert atmosphere for optimal performance. For sterically hindered or electronically deactivated substrates, its performance may be moderate.

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This catalyst exhibits high reactivity and is particularly effective for challenging couplings, including those involving heteroaryl substrates.[2] The dppf ligand provides enhanced stability to the catalytic species, often leading to higher yields and cleaner reactions.

  • Pd(OAc)₂ / SPhos (Palladium(II) acetate with 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) : The combination of a simple palladium source like Pd(OAc)₂ with a sterically bulky and electron-rich phosphine ligand such as SPhos forms a highly active catalytic system.[3] This system is known for its high turnover numbers and its ability to catalyze difficult couplings under relatively mild conditions.

  • Pd₂(dba)₃ / P(t-Bu)₃ (Tris(dibenzylideneacetone)dipalladium(0) with Tri(tert-butyl)phosphine) : This catalyst system, employing a highly electron-rich and bulky phosphine, is exceptionally active and can facilitate couplings at room temperature, even with challenging aryl chlorides.[4]

  • Heterogeneous Catalysts (e.g., G-COOH-Pd-10) : Palladium nanoparticles supported on materials like graphene offer the significant advantage of easy separation and recyclability.[5] While they may require higher temperatures, they can achieve high conversions and are a more sustainable option for large-scale synthesis.[5]

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the specific substrates and catalyst system chosen.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[6]

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of Toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time. Monitor the reaction progress by TLC or GC-MS.[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[7]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[7]

Visualizing the Process

To aid in understanding the experimental process, the following diagrams illustrate the general workflow of a Suzuki-Miyaura coupling reaction and the catalytic cycle.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Aryl Halide, Boronic Acid, and Base Catalyst Add Palladium Catalyst and Ligand Reagents->Catalyst Inert Establish Inert Atmosphere (Ar/N2) Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (e.g., 80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Cool and Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Purify Concentrate and Purify (Column Chromatography) Dry->Purify Product Product Purify->Product Final Product Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X L_n Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar' L_n PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 Product Ar-Ar' PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide Ar-X BoronicAcid Ar'-B(OR)2 Base Base

References

Safety Operating Guide

Proper Disposal of 6-Bromo-2-fluoro-3-propoxyphenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers, scientists, and drug development professionals handling 6-Bromo-2-fluoro-3-propoxyphenylboronic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. Due to its chemical nature as a halogenated organic compound and a boronic acid derivative, this substance is classified as hazardous waste and requires specialized disposal procedures. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Table 1: Essential Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption.
Body Protection A chemical-resistant lab coat or apron.Shields skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling fine powders or if there is a risk of aerosolization.Prevents inhalation of hazardous dust or vapors.

Waste Segregation and Disposal Protocol

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal. This compound waste must be categorized as halogenated organic waste .

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste materials, including the pure compound, solutions, and any contaminated items (e.g., weighing paper, pipette tips, gloves), in a designated and compatible waste container.

    • For liquid waste, use a funnel to transfer the solution into a sealed, compatible container to prevent spills.

  • Container Labeling:

    • The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity of the waste.

    • Never mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical streams.

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA) or a central hazardous waste storage facility, following your institution's guidelines.

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.

    • Provide a complete and accurate description of the waste to the disposal personnel.

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Spill Cleanup Steps:

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Table 1.

  • Containment:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

    • For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collection: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled container for disposal as halogenated organic waste.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your supervisor and your institution's EHS department in accordance with their established procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Waste Generated ppe Don Appropriate PPE start->ppe waste_type Is the waste This compound? ppe->waste_type halogenated Segregate as Halogenated Organic Waste waste_type->halogenated Yes non_halogenated Follow appropriate disposal for other waste streams waste_type->non_halogenated No container Collect in a labeled, sealed, compatible container halogenated->container storage Store in designated hazardous waste area container->storage ehs Contact EHS for pickup and final disposal storage->ehs end Disposal Complete ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Personal protective equipment for handling 6-Bromo-2-fluoro-3-propoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 6-Bromo-2-fluoro-3-propoxyphenylboronic acid. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Immediate Safety Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified as an irritant.[1]

Hazard Identification and Precautionary Statements:

Hazard StatementSignal WordPictogramPrecautionary Measures
H315: Causes skin irritation[1]WarningGHS07Prevention: P264: Wash hands and any exposed skin thoroughly after handling.[1][2] P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1] Response: P302+P352: IF ON SKIN: Wash with plenty of water.[1] P332+P317: If skin irritation occurs: Get medical help.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1]
H319: Causes serious eye irritation[1]WarningGHS07Prevention: P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1] Response: P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
H335: May cause respiratory irritation[1]WarningGHS07Prevention: P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2] Response: P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P319: Get medical help if you feel unwell.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The minimum required PPE includes:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses are required to protect against splashes.[3] Standard safety glasses must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[3]
Hand Protection Chemical-resistant gloves, such as disposable nitrile gloves, should be worn to prevent skin contact.[4][5] For prolonged or direct contact, consider double-gloving or using heavier-duty gloves.[3]
Body Protection A lab coat or other protective clothing is necessary to prevent skin contact.[5][6] Clothing should cover the body from the shoulders to below the knees.[7]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[6][8] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator for particulates may be necessary.[6]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation and Engineering Controls:

    • Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

    • Conduct all work with this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[8]

    • Ensure the work area is clean and uncluttered.

  • Chemical Handling:

    • Wear all required PPE before handling the chemical container.

    • Keep the container tightly closed when not in use.[1][9]

    • Avoid generating dust when transferring the solid material.[9] Use appropriate tools (e.g., a spatula) for transfer.

    • If making a solution, add the solid to the solvent slowly.

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated area.[10]

    • Keep the container tightly closed to prevent moisture absorption and contamination.[1][2]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][6]

    • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Disposal Plan: Step-by-Step Waste Management

Improper disposal of this compound and its containers can pose a risk to the environment and public health.[6][11]

  • Waste Identification and Segregation:

    • All waste containing this chemical, including contaminated lab supplies (e.g., gloves, weighing paper), must be treated as hazardous waste.[6]

    • Segregate this waste from other waste streams to prevent dangerous chemical reactions.[6] Specifically, do not mix with strong oxidizing agents, strong acids, or strong bases.[6]

  • Waste Accumulation:

    • Collect all solid and liquid waste in a designated, compatible, and clearly labeled hazardous waste container.[6][9] The container should be kept securely sealed when not in use.[6]

    • The label on the waste container should clearly state "Hazardous Waste" and identify the contents, including "this compound".[6]

  • Final Disposal:

    • Dispose of the hazardous waste through an approved environmental health and safety (EHS) program or a licensed hazardous waste disposal company.[6]

    • Do not dispose of this chemical down the drain or in the regular trash.[6][11]

    • If neutralization is considered for small amounts of boronic acid waste, consult with your institution's EHS department and local regulations first.[11]

Logical Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_chem Handle Chemical with Care prep_setup->handle_chem handle_store Store in a Cool, Dry, Ventilated Area handle_chem->handle_store disp_collect Collect Waste in Labeled Container handle_chem->disp_collect emergency_spill Contain and Clean Spill Appropriately handle_chem->emergency_spill emergency_exposure Follow First-Aid Procedures handle_chem->emergency_exposure disp_segregate Segregate from Incompatible Waste disp_collect->disp_segregate disp_dispose Dispose via Approved EHS Protocol disp_segregate->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.